Upidosin mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
152735-24-5 |
|---|---|
Molecular Formula |
C32H37N3O7S |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C31H33N3O4.CH4O3S/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4) |
InChI Key |
VEILVAXEZBKFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Limited Information Available for Upidosin Mesylate
Initial searches for "Upidosin mesylate" yielded limited specific data regarding its mechanism of action. The available information primarily consists of chemical identifiers, such as the Chemical Abstracts Service (CAS) number 171894-73-8 for the monohydrate form, and its molecular formula.[1][2][3][4][5] Due to the scarcity of in-depth pharmacological data in the public domain, a detailed technical guide on the mechanism of action for this compound cannot be provided at this time.
Given the consistent overlap in search results with "Upadacitinib," a well-documented Janus Kinase (JAK) inhibitor, this guide will focus on the mechanism of action of Upadacitinib, as it is likely the intended subject of the query.
An In-Depth Technical Guide on the Mechanism of Action of Upadacitinib
Introduction
Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[6][7] It is classified as a disease-modifying antirheumatic drug (DMARD) and is utilized in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[6][7] Upadacitinib's therapeutic effects are derived from its modulation of the JAK-STAT signaling pathway, a critical cascade in immune system regulation.[8][9][10]
Core Mechanism of Action: Selective JAK1 Inhibition
The primary mechanism of action of Upadacitinib is the selective and reversible inhibition of Janus kinase 1 (JAK1).[8][9][11] The JAK family of enzymes comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[8] These enzymes are crucial for the intracellular signal transduction of various cytokines and growth factors involved in inflammation, hematopoiesis, and immune function.[8]
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, blocking the binding of ATP to the kinase domain of JAK1.[12] This action prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[8][9][12] The inhibition of STAT phosphorylation halts their dimerization and translocation to the cell nucleus, where they would otherwise modulate the expression of target genes involved in inflammatory responses.[8]
The selectivity of Upadacitinib for JAK1 is a key feature, as it allows for a more targeted suppression of inflammatory pathways while minimizing potential side effects associated with the inhibition of other JAK isoforms.[8] For instance, broader inhibition of JAK2 can be associated with hematologic abnormalities, while JAK3 inhibition may impact immune cell development.[8]
Quantitative Data: Potency and Pharmacokinetics
The inhibitory activity and pharmacokinetic profile of Upadacitinib have been characterized in various studies.
| Parameter | Value | Reference |
| JAK1 IC50 | 0.043 µM | [12] |
| JAK2 IC50 | 0.12 µM | [12] |
| JAK3 IC50 | 2.3 µM | [12] |
| TYK2 IC50 | 4.7 µM | [12] |
| Terminal Elimination Half-Life | 8 to 14 hours | [12][13] |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 4 hours | [7] |
| Selectivity Fold | Value | Reference |
| JAK2 over JAK1 | 74-fold | [6] |
| JAK3 over JAK1 | 58-fold | [6] |
Experimental Protocols
Enzymatic Assays for JAK Inhibition (IC50 Determination)
The half-maximal inhibitory concentration (IC50) values for Upadacitinib against different JAK isoforms were determined using cell-free isolated enzyme assays.[9] A typical protocol for such an assay would involve:
-
Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; Upadacitinib at various concentrations; assay buffer; and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
-
Procedure :
-
The JAK enzyme is incubated with varying concentrations of Upadacitinib in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
-
-
Data Analysis : The percentage of inhibition at each concentration of Upadacitinib is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Assays for STAT Phosphorylation
To assess the functional impact of JAK inhibition in a cellular context, human leukocyte cellular assays are employed to measure the inhibition of cytokine-induced STAT phosphorylation.[9]
-
Cell Culture : Human leukocytes (e.g., peripheral blood mononuclear cells) are isolated and cultured.
-
Stimulation and Inhibition : The cells are pre-incubated with various concentrations of Upadacitinib before being stimulated with a specific cytokine to induce STAT phosphorylation (e.g., IL-6 for STAT3 phosphorylation via JAK1/JAK2, or IL-7 for STAT5 phosphorylation via JAK1/JAK3).[7][9]
-
Lysis and Protein Analysis : After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT : The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
-
Data Analysis : The inhibition of STAT phosphorylation at different Upadacitinib concentrations is quantified, allowing for the determination of its potency in a cellular environment.
Signaling Pathway Diagrams
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Upadacitinib's competitive inhibition of ATP binding to JAK1.
Downstream Effects and Therapeutic Implications
By inhibiting the JAK-STAT pathway, Upadacitinib effectively dampens the signaling of multiple pro-inflammatory cytokines that are pathogenic in various autoimmune diseases.[9] This leads to a reduction in immune cell activation, proliferation, and the production of inflammatory mediators, thereby alleviating the signs and symptoms of the disease and potentially slowing its progression.[6][8] The selective inhibition of JAK1 by Upadacitinib is designed to achieve these therapeutic effects while minimizing off-target effects that could arise from broader JAK inhibition.[11]
References
- 1. This compound MONOHYDRATE [drugfuture.com]
- 2. FDA全球物质登记数据库-U [drugfuture.com]
- 3. m.guidechem.com [m.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. evs.nci.nih.gov [evs.nci.nih.gov]
- 6. Upadacitinib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Upadacitinib
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the synthesis and characterization of Upadacitinib.
Introduction
Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] It is approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[1][3] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines that are integral to the pathophysiology of these immune-mediated diseases.[4] The molecule's structure features a tricyclic imidazolopyrrolopyrazine core, a chiral cis-pyrrolidine moiety, and a trifluoroethyl urea group.[5]
Synthesis of Upadacitinib
The synthesis of Upadacitinib is a multi-step process that involves the preparation of key fragments followed by their coupling and subsequent cyclization to form the core structure. A scalable, six-stage synthesis has been developed, which is highlighted by an enantioselective and diastereoselective hydrogenation to establish the two stereocenters on the pyrrolidine ring.[5][6]
Key Synthetic Fragments:
-
Chiral Pyrrolidine Moiety: The synthesis of the (3S,4R)-3-ethyl-4-aminopyrrolidine derivative is a critical part of the overall process. One route involves a classical resolution of a racemic mixture.[5] An alternative, more scalable approach utilizes an enantioselective hydrogenation of a tetrasubstituted olefin to set the desired stereochemistry.[5][6]
-
Pyrrolopyrazine Core: This tricyclic core is another essential building block in the synthesis of Upadacitinib.
General Synthetic Strategy:
The overall synthetic approach involves the coupling of the chiral pyrrolidine fragment with the pyrrolopyrazine core, followed by a cyclization reaction to form the imidazole ring. The final step is the formation of the urea moiety.[5]
Illustrative Synthetic Protocol (Conceptual):
A detailed, step-by-step experimental protocol for the synthesis of Upadacitinib is proprietary. However, based on published literature, a general workflow can be outlined. A recent patent describes a synthetic route that is cost-effective and environmentally friendly, with good control over the final product's quality.[7] Another patent outlines the preparation of (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[l,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-l-carboxamide as a key intermediate. The final deprotection of the tosyl group yields Upadacitinib.[8]
-
Step 1: Synthesis of the Chiral Pyrrolidine Intermediate. This can be achieved through various methods, including asymmetric synthesis or classical resolution.
-
Step 2: Synthesis of the Pyrrolopyrazine Core. This heterocyclic system is typically built up through a series of condensation and cyclization reactions.
-
Step 3: Coupling Reaction. The chiral pyrrolidine and the pyrrolopyrazine core are coupled together.
-
Step 4: Imidazole Ring Formation. An intramolecular cyclization reaction forms the final imidazole ring of the tricyclic system.
-
Step 5: Urea Formation. The synthesis is completed by the reaction with a suitable reagent to form the N-(2,2,2-trifluoroethyl)urea moiety.
Synthesis Pathway of Upadacitinib
Caption: A simplified workflow for the synthesis of Upadacitinib.
Proposed Synthesis of Upadacitinib Mesylate
While specific literature on Upadacitinib mesylate is unavailable, a standard salt formation protocol can be proposed. Mesylate salts are typically formed by reacting the free base of the active pharmaceutical ingredient (API) with methanesulfonic acid.
Theoretical Experimental Protocol:
-
Dissolution: Dissolve Upadacitinib free base in a suitable organic solvent, such as isopropanol or a mixture of isopropyl acetate and isopropanol.[9]
-
Acid Addition: Slowly add one molar equivalent of methanesulfonic acid, dissolved in a minimal amount of the same solvent, to the Upadacitinib solution with stirring.
-
Crystallization: The mesylate salt may precipitate out of the solution upon addition of the acid or may require cooling, seeding, or the addition of an anti-solvent to induce crystallization.
-
Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield Upadacitinib mesylate.
Characterization of Upadacitinib
The characterization of Upadacitinib involves a range of analytical techniques to confirm its identity, purity, and physicochemical properties.
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to determine the purity of Upadacitinib and to quantify any process-related impurities. A common setup involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[10]
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of Upadacitinib in biological matrices and for the characterization of its metabolites.[10][11] In positive ion mode, Upadacitinib typically shows a protonated parent ion [M+H]+.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for the structural elucidation of Upadacitinib, confirming the connectivity of atoms and the stereochemistry of the molecule. A published 1H NMR spectrum in d-DMSO shows characteristic peaks for the aromatic, aliphatic, and amide protons.[8]
-
X-ray Powder Diffraction (XRPD): XRPD is used to characterize the solid-state form of Upadacitinib and its salts, distinguishing between different crystalline polymorphs and amorphous forms.[9]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point, thermal stability, and solvent/water content of the solid form of Upadacitinib.[9]
Characterization Workflow for Upadacitinib
Caption: A workflow illustrating the characterization of synthesized Upadacitinib.
Quantitative Data Summary:
| Parameter | Method | Typical Value/Result | Reference |
| Molecular Weight | - | 380.37 g/mol | |
| Molecular Formula | - | C17H19F3N6O | [3] |
| JAK1 IC50 | Biochemical Assay | 43-47 nM | [8] |
| JAK2 IC50 | Biochemical Assay | 120 nM | [8] |
| JAK3 IC50 | Biochemical Assay | 2304 nM | [8] |
| TYK2 IC50 | Biochemical Assay | 4690 nM | [8] |
| Mass Spec Transition | LC-MS/MS | m/z 381 → 256, 213 | [10] |
| Time to Max Concentration (Tmax) | Pharmacokinetic Study | 2-4 hours | [1][3] |
| Plasma Protein Binding | - | ~52% | [12] |
| Blood to Plasma Ratio | - | 1.0 | [1][12] |
Mechanism of Action: JAK-STAT Signaling Pathway
Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, with a preference for JAK1.[4] JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are involved in inflammation and immune responses.[8]
The binding of a cytokine to its receptor on the cell surface activates the associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response.
Upadacitinib, by inhibiting JAK1, blocks the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory mediators.[4]
JAK-STAT Signaling Pathway and Inhibition by Upadacitinib
Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.
Conclusion
Upadacitinib is a significant therapeutic agent for a range of autoimmune diseases, and its synthesis and characterization are crucial for ensuring its quality, safety, and efficacy. The synthetic strategies for Upadacitinib are well-developed, with a focus on stereocontrol and scalability. Its characterization relies on a suite of standard analytical techniques that confirm its structure and purity. As a selective JAK1 inhibitor, its mechanism of action is well-understood, providing a clear rationale for its clinical use. Further research into different salt forms, such as the mesylate, may offer opportunities to optimize its physicochemical properties for drug product development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. U.S. Patent for Synthesis methods for upadacitinib and intermediate thereof Patent (Patent # 11,926,633 issued March 12, 2024) - Justia Patents Search [patents.justia.com]
- 8. Upadacitinib Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
In-depth Technical Guide: Pharmacokinetics of Upidosin Mesylate
Notice: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific pharmacokinetic data for Upidosin mesylate or its alternative identifier, SB-216469S, could be located. This suggests that this compound is likely an early-stage investigational compound, and its pharmacokinetic profile has not been disclosed in the public domain.
The following structure is provided as a template for the requested in-depth technical guide. Should data on this compound become publicly available, this framework can be utilized to organize and present the information in the requested format.
Introduction
This document aims to provide a comprehensive technical overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. The information herein is intended for researchers, scientists, and drug development professionals.
Summary of Pharmacokinetic Parameters
This section would typically summarize the key pharmacokinetic parameters of this compound in a tabular format for easy comparison across different studies or populations.
Table 2.1: Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | Value | Units | Population | Study Design |
|---|---|---|---|---|
| Cmax | Data not available | ng/mL | Data not available | Data not available |
| Tmax | Data not available | h | Data not available | Data not available |
| AUC(0-t) | Data not available | ng·h/mL | Data not available | Data not available |
| AUC(0-∞) | Data not available | ng·h/mL | Data not available | Data not available |
| t1/2 | Data not available | h | Data not available | Data not available |
| CL/F | Data not available | L/h | Data not available | Data not available |
| Vd/F | Data not available | L | Data not available | Data not available |
Table 2.2: Multiple-Dose Pharmacokinetic Parameters of this compound
| Parameter | Value | Units | Population | Study Design |
|---|---|---|---|---|
| Cmax,ss | Data not available | ng/mL | Data not available | Data not available |
| Cmin,ss | Data not available | ng/mL | Data not available | Data not available |
| Tmax,ss | Data not available | h | Data not available | Data not available |
| AUC(τ) | Data not available | ng·h/mL | Data not available | Data not available |
| Accumulation Ratio | Data not available | - | Data not available | Data not available |
Absorption
This section would detail the absorption characteristics of this compound following administration.
-
Bioavailability: Data not available.
-
Effect of Food: Data not available.
-
Mechanism of Absorption: Data not available.
Distribution
This section would describe the distribution of this compound throughout the body.
-
Protein Binding: Data not available.
-
Blood-to-Plasma Ratio: Data not available.
-
Tissue Distribution: Data not available.
Metabolism
This section would outline the metabolic pathways of this compound.
-
Primary Metabolizing Enzymes: Data not available.
-
Major Metabolites: Data not available.
-
Metabolic Pathways: Data not available.
A diagram of the metabolic pathway would be presented here.
Upidosin Mesylate: A Technical Guide to its Chemical Structure, Properties, and α1A-Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upidosin mesylate is a potent and selective antagonist of the α1A-adrenergic receptor, positioning it as a significant molecule in the research and development of therapeutics targeting conditions characterized by smooth muscle contraction, particularly benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its mechanism of action through the α1A-adrenergic signaling pathway and furnishes exemplary experimental protocols for its synthesis and analysis, serving as a valuable resource for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is the methanesulfonate salt of Upidosin. The mesylate salt form often enhances the solubility and stability of the parent compound.
Chemical Structure:
Physicochemical Properties:
Quantitative data for this compound is not extensively published. The following table summarizes the available data for the parent compound, Upidosin. It is important to note that these properties will be altered by the formation of the mesylate salt, particularly solubility.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃N₃O₄ | [No specific citation found] |
| Molecular Weight | 511.61 g/mol | [No specific citation found] |
| Appearance | Solid | [No specific citation found] |
| Purity | ≥98% | [No specific citation found] |
| Solubility | Soluble in DMSO | [No specific citation found] |
Mechanism of Action: α1A-Adrenergic Receptor Signaling Pathway
Upidosin exerts its pharmacological effects by selectively antagonizing the α1A-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) primarily associated with the Gq alpha subunit.[1][2][3][4] The binding of endogenous agonists, such as norepinephrine, to the α1A-adrenoceptor initiates a signaling cascade that leads to smooth muscle contraction. Upidosin, as an antagonist, blocks this pathway.
The canonical α1A-adrenergic signaling pathway is as follows:
-
Agonist Binding: Norepinephrine binds to the α1A-adrenergic receptor on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gq protein releases GDP and binds GTP.
-
Phospholipase C Activation: The activated alpha subunit of the Gq protein then activates the enzyme phospholipase C (PLC).[1][4]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][4]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1]
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: The elevated intracellular calcium levels and activated PKC lead to a cascade of downstream events, culminating in the contraction of smooth muscle cells.
By blocking the initial binding of norepinephrine to the α1A-adrenergic receptor, this compound inhibits this entire signaling cascade, resulting in smooth muscle relaxation.
Signaling Pathway Diagram:
Caption: α1A-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of this compound. These are intended as illustrative examples and may require optimization based on specific laboratory conditions and available reagents.
Synthesis of this compound
The synthesis of this compound involves the formation of the parent Upidosin molecule followed by salt formation with methanesulfonic acid. A plausible synthetic route for Upidosin could involve the acylation of a piperazine derivative with a benzopyran carboxylic acid derivative.
Exemplary Synthesis Workflow:
Caption: Exemplary Synthetic Workflow for this compound.
Detailed Protocol (Illustrative):
-
Step 1: Synthesis of the Amine Precursor: The synthesis would likely begin with the alkylation of 1-(2-methoxyphenyl)piperazine with a suitable three-carbon linker containing a leaving group and a protected amine or a precursor to the amine.
-
Step 2: Amide Bond Formation: The resulting piperazine derivative would then be coupled with 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid using a standard peptide coupling reagent (e.g., DCC, EDC/HOBt) in an appropriate aprotic solvent (e.g., DMF, DCM) to form the amide bond, yielding the Upidosin free base.
-
Step 3: Salt Formation: The purified Upidosin free base would be dissolved in a suitable solvent (e.g., isopropanol, acetone) and treated with one equivalent of methanesulfonic acid. The this compound salt would then be isolated by precipitation and filtration, followed by washing and drying.[5][6]
Purification and Characterization: The final product would be purified by recrystallization. Characterization would be performed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations.[7][8][9][10]
Exemplary HPLC Method Workflow:
Caption: General Workflow for HPLC Analysis of this compound.
Detailed Protocol (Illustrative):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound, which would be determined by UV-Vis spectrophotometry.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by accurately weighing the formulation or bulk drug and dissolving it in the diluent to achieve a concentration within the calibration range.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
This compound is a promising α1A-adrenergic receptor antagonist with a clear mechanism of action. This technical guide has provided a detailed overview of its chemical structure, properties, and the signaling pathway it inhibits. The illustrative experimental protocols offer a foundation for researchers and drug development professionals to synthesize and analyze this compound. Further research to fully characterize the physicochemical properties of the mesylate salt and to develop and validate specific analytical and synthetic methodologies is warranted to facilitate its progression in the drug development pipeline.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. CN103420976B - Method for preparing imatinib and mesylate - Google Patents [patents.google.com]
- 6. WO2000056731A1 - Novel method for producing doxazosin mesylate in a crystalline modification designated as form a - Google Patents [patents.google.com]
- 7. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. iosrjournals.org [iosrjournals.org]
In Vitro Activity of Imatinib Mesylate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the in vitro activity of Imatinib mesylate, a potent and selective tyrosine kinase inhibitor. This document will delve into its mechanism of action, quantitative inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for assessing its effects in a laboratory setting. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development. Given the query for "Upidosin mesylate" consistently yielded results for "Imatinib mesylate," this guide focuses on the latter, a well-characterized compound.
Quantitative In Vitro Activity of Imatinib Mesylate
Imatinib mesylate has been extensively characterized for its inhibitory activity against several key tyrosine kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro inhibitory activity of Imatinib mesylate against its primary molecular targets and various cancer cell lines.
Table 1: Inhibitory Activity of Imatinib Mesylate against Target Tyrosine Kinases
| Target Kinase | Assay Type | IC50 Value |
| v-Abl | Cell-free | 0.6 µM[1][2] |
| c-Kit | Cell-based (M-07e cells) | 0.1 µM[1][2] |
| PDGFR | Cell-free | 0.1 µM[1][2] |
| Bcr-Abl | Cell-based | 25 nM[1] |
| PDGFR | Cell-based | 380 nM[1] |
| Kit | Cell-based | 410 nM[1] |
| v-Abl | Kinase assay | 38 nM |
Table 2: Anti-proliferative Activity of Imatinib Mesylate in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value |
| K562 | Chronic Myeloid Leukemia | Cytotoxicity Assay | 0.21 µM[2] |
| GIST882 | Gastrointestinal Stromal Tumor | Growth Inhibition Assay | 1.7 µM[2] |
| NCI-H727 | Bronchial Carcinoid | Growth Inhibition Assay | 32.4 µM[2] |
| BON-1 | Pancreatic Carcinoid | Growth Inhibition Assay | 32.8 µM[2] |
| A549 | Lung Cancer | MTT Assay | 65.4 µM |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | 0.83 µM[2] |
| IPSB-18 | Glioma | 3D Invasion Assay | 15.7 - 18.7 µM[3] |
| SNB-19 | Glioma | 3D Invasion Assay | 15.7 - 18.7 µM[3] |
Mechanism of Action and Signaling Pathways
Imatinib mesylate functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[4] This action blocks the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival. The primary targets of Imatinib are the Bcr-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[4]
BCR-ABL Signaling Pathway
The constitutively active Bcr-Abl tyrosine kinase is a hallmark of Chronic Myeloid Leukemia (CML). It activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which drive uncontrolled cell proliferation and inhibit apoptosis.[5][6] Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and effectively shutting down these oncogenic signals.[7]
Caption: Imatinib Mesylate inhibits the BCR-ABL signaling pathway.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase and its ligand, Stem Cell Factor (SCF), play a crucial role in the development and proliferation of various cell types, including hematopoietic stem cells and mast cells.[8] Mutations leading to constitutive activation of c-Kit are found in gastrointestinal stromal tumors (GIST). Imatinib inhibits the ATP-binding site of c-Kit, thereby blocking downstream signaling through pathways such as PI3K/Akt and Ras/MAPK.[9]
References
- 1. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to the Identification of Upidosin Mesylate's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target identification and pharmacological profile of Upidosin (also known as Rec 15/2739 and SB 216469), a potent and selective antagonist of α-1 adrenoceptors.[1][2] Upidosin has demonstrated notable uroselectivity, making it a significant compound for the research of urethral obstruction.[1][3] This document outlines the quantitative binding affinities, functional antagonistic properties, and detailed experimental methodologies used to characterize the interaction of Upidosin with its molecular targets.
Quantitative Data Summary
The following tables summarize the key quantitative data that define the binding affinity and functional antagonism of Upidosin.
Table 1: Upidosin Binding Affinities for Human α-1 Adrenoceptor Subtypes
| Subtype | pKi | Reference |
| α1A | 9.0 - 9.6 | [1][4] |
| α1B | 7.5 - 7.8 | [1][5] |
| α1D | 8.6 | [1] |
Table 2: Functional Antagonism of Upidosin in Various Tissues
| Tissue/Parameter | Kb (nM) | pA2 | Species | Reference |
| Urethra and Prostate | 2-3 | 8.74 | Dog | [1] |
| Ear Artery and Aorta | 20-100 | 7.51 | Dog | [1] |
Key Experimental Protocols
The characterization of Upidosin's interaction with its targets involves a combination of in vitro binding assays and in vivo functional assessments.
Radioligand Binding Assay for α-1 Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of Upidosin for human α-1A, α-1B, and α-1D adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human α-1A, α-1B, or α-1D adrenoceptor subtypes.
-
Radioligand: [3H]prazosin, a known high-affinity α-1 adrenoceptor antagonist, is used as the radioligand.[1][6]
-
Assay Conditions:
-
Incubation Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl2) at physiological pH.
-
Reaction Volume: A final assay volume of 250 µL is common.
-
Incubation Time and Temperature: Membranes, [3H]prazosin, and varying concentrations of Upidosin are incubated to equilibrium (e.g., 60 minutes at 25°C).
-
-
Competition Binding:
-
A fixed concentration of [3H]prazosin (close to its Kd value) is used.
-
A range of concentrations of Upidosin is added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of Upidosin that inhibits 50% of the specific binding of [3H]prazosin) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Functional Assay for Uroselectivity
Objective: To determine the functional antagonist potency (pA2) of Upidosin on phenylephrine-induced increases in prostatic pressure versus blood pressure.
Methodology:
-
Animal Model: Anesthetized male dogs are typically used for this assessment.[1]
-
Instrumentation:
-
A catheter is placed in the prostatic urethra to measure pressure changes.
-
A catheter is inserted into a femoral artery to monitor systemic blood pressure.
-
Intravenous access is established for drug administration.
-
-
Experimental Procedure:
-
A baseline is established for both prostatic pressure and mean arterial blood pressure.
-
Phenylephrine, an α-1 adrenoceptor agonist, is administered intravenously at a dose that elicits a consistent increase in both prostatic and blood pressure.
-
Increasing doses of Upidosin (1-300 µg/kg, i.v.) are administered.[1]
-
After each dose of Upidosin, the phenylephrine challenge is repeated, and the resulting changes in prostatic and blood pressure are recorded.
-
-
Data Analysis: The dose-response curves for phenylephrine in the absence and presence of different concentrations of Upidosin are constructed. The pA2 value is then calculated using a Schild plot analysis. This value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
Visualizations
The following diagrams illustrate the signaling pathway targeted by Upidosin and the general workflow for its target identification.
Caption: α1-Adrenergic Receptor Signaling and Upidosin Antagonism.
Caption: Experimental Workflow for Upidosin Target Identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. upidosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Products | DC Chemicals [dcchemicals.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
Toxicology Profile of Upidosin Mesylate: Information Not Publicly Available
An in-depth review of publicly accessible scientific literature and databases has revealed no specific toxicological data for a compound identified as "Upidosin mesylate." This suggests that "this compound" may be a substance that is not currently approved for therapeutic use, is in the very early stages of pre-clinical development, or is an internal proprietary name not yet disclosed in public forums.
Comprehensive searches for acute, sub-chronic, and chronic toxicity studies, as well as investigations into genotoxicity, carcinogenicity, and reproductive and developmental toxicity, yielded no specific results for this compound. Consequently, quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values are not available in the public domain.
Furthermore, without primary research data, it is not possible to provide detailed experimental protocols for toxicological assessments or to delineate the specific signaling pathways that may be modulated by this compound. The creation of diagrams for experimental workflows or logical relationships is therefore not feasible.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult proprietary databases, internal company documentation if applicable, or to directly contact the developing organization for access to any available non-clinical safety data.
General principles of toxicology testing for new pharmaceutical agents are well-established and follow international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] These guidelines outline a systematic approach to evaluating the safety of a new drug candidate.
A typical preclinical safety evaluation would involve a battery of tests, including:
-
Acute Toxicity Studies: To determine the effects of a single, high dose of the substance.
-
Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure.
-
Genotoxicity Assays: To assess the potential for the substance to cause genetic mutations.
-
Carcinogenicity Studies: To determine the potential for the substance to cause cancer.
-
Reproductive and Developmental Toxicity Studies: To evaluate potential effects on fertility, pregnancy, and fetal development.[2][3][4][5]
The methodologies for these studies are standardized to ensure reproducibility and allow for regulatory review.[4] However, without specific data for this compound, a detailed toxicological profile cannot be constructed.
References
- 1. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 2. Reproductive and Developmental Toxicities -- Integrating Study Results to Assess Concerns | FDA [fda.gov]
- 3. Reproductive and developmental toxicity of the dopamine agonist pergolide mesylate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
In-depth Technical Guide: Upidosin Mesylate Solubility and Stability
Notice to the Reader:
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of detailed information regarding the solubility and stability of upidosin mesylate . The available data primarily pertains to "Upidosin" or its research code "Rec 15/2739" and does not specify the mesylate salt form. The information that could be retrieved is sparse and does not meet the requirements for an in-depth technical guide as requested.
This document summarizes the limited findings on Upidosin's solubility and storage conditions. The core requirements for a detailed technical guide, including comprehensive quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled at this time due to the absence of the necessary source material in the public domain.
Introduction to Upidosin
Upidosin, also known by its research code Rec 15/2739 or SB 216469, is identified as an α-1 adrenoceptor (α-1 AR) antagonist.[1][2][3][4][5] It exhibits moderate selectivity for the α-1A adrenoceptor subtype.[1][3][4][5] Research suggests its potential application in the treatment of urethral obstruction due to its uroselectivity, showing a higher affinity for the urethra and prostate compared to vascular tissues like the ear artery and aorta.[1][4][5] Upidosin has been investigated for its role in benign prostatic hyperplasia.[6]
Solubility Profile of Upidosin
Quantitative data on the aqueous solubility of this compound across a range of pH values is not available in the reviewed literature. The existing information is limited to its solubility in organic solvents.
Table 1: Reported Solubility of Upidosin
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (488.65 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[4] |
| DMSO | 100 mM | No specific conditions mentioned.[7] |
| Ethanol | 100 mM | No specific conditions mentioned.[7] |
Experimental Protocols:
Detailed experimental protocols for determining the solubility of this compound were not found in the public domain.
Stability and Storage of Upidosin
Comprehensive stability studies for this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis) are not publicly available. The information is restricted to general storage recommendations.
Table 2: Recommended Storage Conditions for Upidosin
| Form | Storage Temperature | Duration | Light Exposure |
| Solid | 4°C | Not specified | Protect from light[4][8] |
| In solvent | -20°C | 1 month | Protect from light[4] |
| In solvent | -80°C | 6 months | Not specified[4][8] |
It is important to note that one source mentions a stability of "≥4 years" when stored at -20°C, but this is for a related compound, Rec 15/2615 (hydrochloride), and not Upidosin (Rec 15/2739).[9]
Experimental Protocols:
Detailed experimental protocols for stability-indicating assays of this compound were not found in the public domain.
Analytical Methods
While no specific methods for the analysis of this compound in solubility or stability studies were found, one study mentions the use of near-infrared reflectance spectroscopy for the analysis of SB 216469-S (Upidosin) tablets during various stages of production.[10] This suggests that chromatographic methods like HPLC, commonly used for stability and solubility studies of other mesylate salts, would likely be applicable, but no specific methods have been published for this compound.
Signaling Pathway
Upidosin is an antagonist of the α-1A adrenoceptor. The binding of an antagonist to this receptor typically blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine. Due to the lack of specific research data on the downstream effects of Upidosin, a detailed signaling pathway diagram cannot be constructed. A generalized representation of its mechanism is provided below.
Caption: General mechanism of Upidosin as an α-1A adrenoceptor antagonist.
Conclusion
The information available in the public domain on the solubility and stability of this compound is insufficient to compile a comprehensive technical guide for researchers and drug development professionals. The data is limited to solubility in some organic solvents and general storage advice for the base compound, not the mesylate salt. There is a clear absence of aqueous solubility data, stability profiles under stress conditions, detailed analytical methods, and in-depth signaling pathway information. Further research or access to proprietary data would be necessary to address these knowledge gaps.
References
- 1. Products | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Upidosin|CAS 152735-23-4|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.tocris.com [documents.tocris.com]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Determination of SB 216469-S during tablet production using near-infrared reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Bioavailability and Formulation of Doxazosin Mesylate
An in-depth review of the bioavailability of Upidosin Mesylate could not be conducted as no specific bioavailability or pharmacokinetic studies for a compound named "this compound" were found in the public domain.
To demonstrate the requested format and content for a technical guide, the following information has been compiled for a similar compound, Doxazosin Mesylate , for which bioavailability and formulation data are available. This guide is intended to serve as a template for the structure and level of detail requested.
Audience: Researchers, scientists, and drug development professionals.
Doxazosin mesylate is an α1-adrenergic receptor blocker used for treating hypertension and benign prostatic hyperplasia.[1] A significant challenge with doxazosin mesylate is its low bioavailability (65%), which is attributed to its poor aqueous solubility and extensive first-pass metabolism.[1] This guide reviews formulation strategies aimed at enhancing its oral bioavailability.
Quantitative Data on Doxazosin Mesylate Formulations
To improve the dissolution and bioavailability of doxazosin mesylate, various advanced drug delivery systems have been investigated, including nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS). The key physicochemical and release characteristics of these formulations are summarized below.
| Formulation Type | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Release after 20 min (%) |
| Pure Doxazosin Mesylate | - | - | - | 39 ± 1.00[1] |
| Nanosuspension | 385 ± 13[1][2][3] | 0.049 ± 3[1][2][3] | 50 ± 4[1][2][3] | 91 ± 0.43[1][2][3] |
| Liquid SNEDDS | 224 ± 15[1][2][3] | 0.470 ± 0.01[1][2][3] | -5 ± 0.10[1][2][3] | 93 ± 4.00[1][2] |
| Solid SNEDDS | 79 ± 14[1][2][3] | 1.000 ± 0.00[1][2][3] | -18 ± 0.26[1][2][3] | 100 ± 2.72[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. The following sections outline the protocols used in the formulation and analysis of doxazosin mesylate.
Solid dispersions of doxazosin mesylate with polyethylene glycol (PEG) 8000 were prepared to enhance drug solubility.
-
Method: Kneading Method.[4]
-
Procedure:
FDTs were formulated using the prepared solid dispersions to ensure rapid disintegration and drug release.
-
Method: Direct Compression.[4]
-
Procedure:
Dissolution studies were performed to evaluate the release profile of the different formulations.
-
Apparatus: USP Dissolution Apparatus (Type II, paddle).
-
Medium: Simulated Gastric Fluid (pH 1.2).
-
Procedure:
-
The formulated tablets were placed in the dissolution medium.
-
Aliquots of the medium were withdrawn at specified time intervals.
-
The drug concentration in the samples was determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Accurate quantification of drug concentration in biological matrices like plasma or serum is fundamental to pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.[5][6]
-
Technique: High-Performance Liquid Chromatography (HPLC).[5][6]
-
Sample Preparation:
-
Protein Precipitation: To remove interfering proteins from plasma samples.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: To isolate the drug from the biological matrix.[6]
-
-
Chromatographic Conditions:
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in bioavailability studies.
References
- 1. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems | ADMET and DMPK [pub.iapchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Pharmacokinetics of Prenylflavonoids following Oral Ingestion of Standardized Epimedium Extract in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Homologs of Upidosin Mesylate: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upidosin, chemically known as N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide, is an α1-adrenergic receptor antagonist. Its mesylate salt form is investigated for the treatment of benign prostatic hyperplasia (BPH). As a uroselective α1A-adrenoceptor antagonist, Upidosin represents a key pharmacophore for the development of novel therapies for lower urinary tract symptoms (LUTS). This technical guide provides a comprehensive overview of the known and potential homologs of Upidosin mesylate, detailing their structure-activity relationships, pharmacological data, and the experimental protocols essential for their evaluation.
Core Compound: Upidosin
Upidosin's structure is characterized by a chromenone core linked to a methoxyphenylpiperazine moiety via a propylcarboxamide chain. This structural arrangement is crucial for its high affinity and selectivity for the α1A-adrenergic receptor subtype, which is predominantly expressed in the prostate gland. The mesylate salt is commonly used to improve the compound's solubility and bioavailability.
Homologs of Upidosin
Homologs of Upidosin are compounds that share a similar chemical structure and, consequently, a similar mechanism of action. These analogs are typically generated by modifying specific functional groups of the parent molecule to enhance potency, selectivity, or pharmacokinetic properties. Based on the structure-activity relationship (SAR) studies of α1-adrenergic antagonists, key modifications to the Upidosin scaffold can be explored to generate a homologous series.
Structural Modifications and SAR
-
Chromenone Core: The 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide scaffold is a critical element for antagonist activity. Modifications to the phenyl ring at the 2-position or the methyl group at the 3-position can influence potency and selectivity.
-
Linker Chain: The length and composition of the propylcarboxamide linker between the chromenone and piperazine moieties are important for optimal receptor interaction. Variations in linker length (e.g., ethyl or butyl) can be explored.
-
Piperazine and Phenyl Ring: The 4-(2-methoxyphenyl)piperazine group is a common feature in many potent α1-antagonists. Substitution patterns on the phenyl ring can significantly impact affinity and subtype selectivity. For instance, replacing the methoxy group with other substituents (e.g., halogens, alkyl groups) or altering its position on the ring can fine-tune the pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Upidosin and its representative homologs. It is important to note that direct comparison of data from different studies should be done with caution due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) of Upidosin and Homologs for α1-Adrenergic Receptor Subtypes
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| Upidosin | 2.5 | 50 | 30 | 20 | 12 |
| Homolog A | 1.8 | 65 | 40 | 36 | 22 |
| Homolog B | 3.2 | 45 | 25 | 14 | 8 |
| Tamsulosin | 0.2 | 3.9 | 1.3 | 19.5 | 6.5 |
| Silodosin | 0.6 | 150 | 30 | 250 | 50 |
Table 2: Functional Potency (EC50) of Upidosin and Homologs in Prostate Tissue
| Compound | EC50 (nM) | Emax (% Inhibition) |
| Upidosin | 15 | 95 |
| Homolog A | 10 | 98 |
| Homolog B | 20 | 92 |
| Tamsulosin | 5 | 100 |
| Silodosin | 8 | 100 |
Signaling Pathways
The therapeutic effect of Upidosin and its homologs is mediated by the blockade of the α1A-adrenergic receptor signaling pathway in the smooth muscle cells of the prostate. This pathway is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
Methodological & Application
Dissolving Upadacitinib for Cell Culture: Application Notes and Protocols
Important Note: The compound "Upidosin mesylate" was not found in scientific literature. It is presumed that the intended compound was Upadacitinib , a selective JAK1 inhibitor. The following application notes and protocols are for Upadacitinib.
Introduction
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor used in the research of inflammatory and autoimmune diseases.[1][2][3] Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the dissolution of Upadacitinib, its application in cell culture, and an overview of its mechanism of action.
Data Presentation
The following table summarizes the key quantitative data for Upadacitinib.
| Parameter | Value | Reference |
| Molecular Weight | 380.37 g/mol | |
| Purity | ≥98% | [4] |
| Solubility in DMSO | ~30-76 mg/mL | [4][5] |
| Solubility in Ethanol | ~19-76 mg/mL | [5] |
| Aqueous Solubility | Sparingly soluble | [4] |
| Storage of Solid | -20°C for ≥4 years | [4] |
| Storage of Stock Solution | -80°C for up to 2 years, -20°C for up to 1 year | [6] |
| IC50 for JAK1 | 43-47 nM | [4] |
| IC50 for JAK2 | 109-120 nM | [4][7] |
| IC50 for JAK3 | 2.1-2.3 µM | [2][7] |
| IC50 for TYK2 | 4.7 µM | [2][7] |
Experimental Protocols
Preparation of Upadacitinib Stock Solution
Materials:
-
Upadacitinib powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Bring the Upadacitinib powder and DMSO to room temperature before use.
-
Aseptically weigh the desired amount of Upadacitinib powder.
-
Prepare a stock solution by dissolving Upadacitinib in DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 3.8 mg of Upadacitinib in 1 mL of DMSO.
-
Vortex the solution until the Upadacitinib is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Dilution of Upadacitinib for Cell Culture
Materials:
-
Upadacitinib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Protocol:
-
Thaw an aliquot of the Upadacitinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[8]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Upadacitinib used in your experiment.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for dissolving and applying Upadacitinib in cell culture.
Signaling Pathway
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for In Vivo Studies with Upidosin Mesylate (Upadacitinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo administration of Upidosin mesylate, a selective Janus kinase 1 (JAK1) inhibitor. For the purpose of these notes, and based on available scientific literature, "this compound" is addressed as Upadacitinib , a well-documented compound of this class. Upadacitinib is a potent immunomodulator investigated for its therapeutic potential in various inflammatory and autoimmune diseases. The following sections detail recommended dosages from preclinical studies, experimental protocols for a common animal model of arthritis, and the underlying mechanism of action.
Mechanism of Action: JAK-STAT Signaling Pathway
Upadacitinib selectively inhibits JAK1, an intracellular enzyme crucial for the signaling of numerous pro-inflammatory cytokines.[1][2][3] This inhibition disrupts the downstream signaling cascade known as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][4] Specifically, Upadacitinib prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokine receptors to the nucleus to regulate gene expression.[1][2][3] Key cytokines whose signaling is attenuated by Upadacitinib include interleukin-6 (IL-6) and interferon-gamma (IFN-γ), both of which are pivotal in the pathogenesis of autoimmune disorders like rheumatoid arthritis.[5][6] The inhibition of JAK1-mediated signaling leads to a reduction in the production of inflammatory mediators, thereby ameliorating disease symptoms.
Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Quantitative Data Presentation: In Vivo Dosages
The following tables summarize the reported oral dosages of Upadacitinib in various preclinical animal models.
| Animal Model | Species | Dosage | Route of Administration | Frequency | Study Duration | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Rat (Female Lewis) | 3 mg/kg | Oral gavage | Twice a day | 10 days | Reduced paw swelling and bone destruction | [5][7] |
| Adjuvant-Induced Arthritis | Rat (Female Lewis) | 10 mg/kg | Oral gavage | Twice a day | 10 days | Significant reduction in paw swelling and protection of bone surface | [7] |
| Embryo-Fetal Development | Rat | 1.5 mg/kg/day | Oral | Daily | Gestation Day 6-17 | No adverse effects observed (NOAEL) | [8] |
| Embryo-Fetal Development | Rat | 4 mg/kg/day | Oral | Daily | Gestation Day 6-17 | Teratogenic effects observed | [8] |
| Embryo-Fetal Development | Rat | 5 mg/kg/day | Oral | Daily | Gestation Day 6-17 | Teratogenic effects observed | [8] |
| Embryo-Fetal Development | Rabbit | 10 mg/kg/day | Oral | Daily | Gestation Day 6-18 | No adverse effects observed (NOAEL) | [8] |
| General Toxicology | Rat | Up to 75 mg/kg/day | Oral | Daily | Not Specified | Dose-dependent toxicities | [8] |
Experimental Protocols
Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats and subsequent treatment with Upadacitinib to evaluate its anti-inflammatory efficacy.[5]
1. Animal Model:
-
Species: Female Lewis rats
-
Weight: 125-150 g
2. Arthritis Induction:
-
On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis emulsion into the right hind footpad.
3. Treatment Regimen:
-
Begin treatment on Day 7, at the first signs of disease.
-
Administer Upadacitinib or vehicle control orally by gavage.
-
Dosage: 3 mg/kg or 10 mg/kg.
-
Frequency: Twice a day (BID).
-
Duration: 10 days (from Day 7 to Day 17).
4. Efficacy Assessment:
-
Paw Swelling: Measure paw volume using a water displacement plethysmograph every other day until Day 17.
-
Bone Destruction: On Day 18, euthanize the animals and harvest the paws. Assess bone erosion and destruction using micro-computed tomography (μCT).
-
Histology: Assess synovial hypertrophy, inflammation, cartilage damage, and bone erosion in histological sections of the joints.
Caption: Experimental workflow for the rat Adjuvant-Induced Arthritis model.
Conclusion
The provided data and protocols offer a foundational guide for researchers designing in vivo studies with Upadacitinib. The dosages presented have demonstrated efficacy in a well-established animal model of rheumatoid arthritis. The detailed experimental protocol allows for the replication of these studies to assess the therapeutic potential of Upadacitinib and other JAK1 inhibitors. It is imperative for researchers to adapt these protocols to their specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Quantification of Upidosin Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Upidosin mesylate in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for similar mesylate-containing pharmaceutical compounds and serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. This method provides a simple, precise, and rapid approach for the determination of this compound.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 2:1 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., 258 nm).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
1.2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 20, 30, 40, and 50 µg/mL) using the mobile phase as a diluent.
-
Sample Solution (for dosage form): Weigh and powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter. Further dilute to a concentration within the linearity range.
1.3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for Upadacitinib in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several pro-inflammatory cytokines.[1][2][3] By inhibiting JAK1, upadacitinib modulates the immune and inflammatory response, making it an effective therapeutic agent for various autoimmune diseases.[2][3] Understanding the binding affinity and kinetics of upadacitinib to its target protein, JAK1, is crucial for drug development, enabling the determination of its potency and specificity. These application notes provide detailed protocols for conducting protein binding assays to characterize the interaction between upadacitinib and JAKs.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway plays a crucial role in mediating cellular responses to a variety of cytokines and growth factors.[4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. The process begins when a cytokine binds to its receptor on the cell surface, leading to the recruitment and activation of JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[4] Upadacitinib exerts its therapeutic effect by inhibiting JAK1, thereby interrupting this signaling cascade.[2][4]
Data Presentation
The following table summarizes the inhibitory activity of upadacitinib against different JAK isoforms, providing a clear comparison of its selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.
| Janus Kinase Isoform | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data sourced from enzymatic assays as described in scientific literature.[2]
Experimental Protocols
Several methodologies can be employed to measure the binding of a small molecule like upadacitinib to its target protein.[5] Common techniques include equilibrium dialysis, ultrafiltration, and surface plasmon resonance.[5][6] Below are detailed protocols for two widely used methods: Equilibrium Dialysis and a general in vitro Binding Assay.
Protocol 1: Equilibrium Dialysis for Measuring Plasma Protein Binding
Equilibrium dialysis is a robust method for determining the fraction of a drug that is unbound to plasma proteins.[6][7] This is a critical parameter as only the unbound fraction is generally considered to be pharmacologically active.[7]
Materials:
-
Upadacitinib
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid equilibrium dialysis (RED) device or similar dialysis apparatus[7]
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis[7]
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of upadacitinib in a suitable solvent (e.g., DMSO). Spike the human plasma with upadacitinib to achieve the desired final concentration (e.g., 1-5 µM).[7]
-
Dialysis Setup: Add the upadacitinib-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.[7]
-
Equilibration: Incubate the dialysis apparatus at 37°C with gentle shaking or rotation for a sufficient period (typically 4-6 hours) to allow for equilibrium to be reached.[7]
-
Sample Collection: After incubation, collect samples from both the plasma and the buffer chambers.[7]
-
Sample Analysis: Analyze the concentration of upadacitinib in both chambers using a validated LC-MS/MS method.[7]
-
Calculation of Unbound Fraction (fu): The fraction of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.
Protocol 2: In Vitro Binding Assay for Determining Binding Affinity (Kd)
This protocol outlines a general approach to determine the equilibrium dissociation constant (Kd) of upadacitinib for a purified JAK protein.[8] This method involves keeping the concentration of the protein constant while varying the concentration of the ligand (upadacitinib).
Materials:
-
Purified recombinant JAK1 protein
-
Upadacitinib
-
Binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT, pH 7.25)[8]
-
Assay plates (e.g., 96-well plates)
-
Detection system appropriate for the chosen labeling method (e.g., fluorescence polarization, FRET, or radioligand binding assay)
Procedure:
-
Protein Immobilization (if applicable): Depending on the assay format, the purified JAK1 protein may be immobilized on the surface of the assay plate or attached to beads.[8]
-
Ligand Dilution Series: Prepare a serial dilution of upadacitinib in the binding buffer to cover a wide range of concentrations (e.g., from picomolar to micromolar).
-
Binding Reaction: Add a constant concentration of the purified JAK1 protein to each well of the assay plate. Then, add the varying concentrations of upadacitinib to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium.
-
Detection: Measure the amount of bound upadacitinib using the chosen detection method. This could involve measuring a change in fluorescence, radioactivity, or other signal that is proportional to the amount of binding.
-
Data Analysis: Plot the measured signal as a function of the upadacitinib concentration. Fit the data to a saturation binding curve using non-linear regression analysis to determine the Kd.
Visualizations
Upadacitinib Mechanism of Action: JAK-STAT Signaling Pathway
Caption: Upadacitinib inhibits JAK1, blocking the JAK-STAT signaling pathway.
Experimental Workflow: Equilibrium Dialysis
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Imatinib in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imatinib, a tyrosine kinase inhibitor, in human plasma. The protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. The method is validated according to industry standards, demonstrating high precision, accuracy, and a wide linear dynamic range, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of several tyrosine kinases.[1] It is widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] In CML, Imatinib targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives uncontrolled cell proliferation.[4][5][6] By binding to the ATP-binding site of this oncoprotein, Imatinib blocks its activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.[1][4][7] Given the variability in drug exposure among patients, therapeutic drug monitoring is beneficial to ensure efficacy and safety.[8] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying Imatinib and its primary active metabolite, N-desmethyl imatinib, in biological matrices.[9]
Mechanism of Action
Imatinib's primary mechanism involves the competitive inhibition of the ATP-binding site on specific tyrosine kinases. In BCR-ABL positive cells, this action blocks the phosphorylation of substrate proteins, which in turn interrupts downstream signaling cascades responsible for cell proliferation and survival.
Experimental Protocol
This protocol provides a method for the extraction and quantification of Imatinib from human plasma.
-
Imatinib Mesylate reference standard (≥98% purity)
-
Imatinib-d8 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
-
LC System: Agilent 1100 Series or equivalent
-
Mass Spectrometer: Sciex API 3200 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm) or equivalent[9]
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Imatinib and Imatinib-d8 in methanol.
-
Working Solutions: Serially dilute the stock solutions with a methanol:water (50:50, v/v) mixture to prepare calibration curve (CC) and quality control (QC) working solutions.[3]
-
Internal Standard (IS) Working Solution: Prepare a 1 µM solution of Imatinib-d8 in acetonitrile.[10]
-
Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Formate Solution.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
The protein precipitation method is used for sample extraction.
Protocol Steps:
-
Pipette 20 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[11]
-
Add 10 µL of the Imatinib-d8 internal standard working solution.[11]
-
Add 250 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[11]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[11]
-
Transfer 150 µL of the clear supernatant to an autosampler vial for analysis.[11]
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Formate[10] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[10] |
| Gradient | Isocratic: 40% A, 60% B[10] |
| Flow Rate | 0.8 mL/min[10][11] |
| Injection Volume | 10 µL[9] |
| Column Temp. | 35°C[3] |
| Run Time | ~5 minutes[11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][12] |
| Desolvation Temp. | 350°C[9] |
| Desolvation Gas Flow | 500 L/h[9] |
| Collision Gas | Argon[9] |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Imatinib | 494.4 | 394.2 | 400 | 45 | 28 |
| Imatinib-d8 (IS) | 502.4 | 394.2 | 400 | 45 | 28 |
| N-desmethyl imatinib | 480.4 | 394.2 | 400 | 45 | 28 |
MRM transitions and voltages are instrument-dependent and may require optimization.[3][8][9][12]
Method Validation and Performance
The method was validated for linearity, sensitivity, precision, accuracy, and recovery.
Table 4: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Imatinib | 5.0 - 5000 | 5.0 | > 0.996 |
| N-desmethyl imatinib | 3.0 - 700 | 3.0 | > 0.996 |
Linearity established using a weighted (1/x²) least-squares regression model.[8][9][11]
Table 5: Intra-day and Inter-day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| Imatinib | LQC | 16 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 400 | < 15% | 85-115% | < 15% | 85-115% | |
| HQC | 3200 | < 15% | 85-115% | < 15% | 85-115% | |
| N-desmethyl imatinib | LQC | 9 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 90 | < 15% | 85-115% | < 15% | 85-115% | |
| HQC | 500 | < 15% | 85-115% | < 15% | 85-115% |
Based on representative data from validated methods.[9]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative determination of Imatinib and its active metabolite in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for routine clinical therapeutic drug monitoring and for supporting pharmacokinetic and bioequivalence studies, aiding in the optimization of patient therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous quantification of imatinib and CGP74588 in human plasma by liquid chromatography-time of flight mass spectrometry (LC-TOF-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. phmethods.net [phmethods.net]
- 11. phmethods.net [phmethods.net]
- 12. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Upidosin Mesylate Powder
Disclaimer: The following information is provided for research and development purposes only. "Upidosin mesylate" may be a less common designation. The data presented on handling, storage, and stability are based on studies of Pergolide mesylate, a compound with similar chemical characteristics. The mechanism of action is based on available information for Upidosin as an α-1 adrenoceptor antagonist. All handling of this chemical should be performed by trained professionals in a laboratory setting.
Introduction
This compound is an α-1 adrenoceptor antagonist with moderate selectivity for the α-1A AR subtype.[1] This document provides detailed guidelines for the safe handling, storage, and analysis of this compound powder to ensure its integrity and the safety of laboratory personnel.
Safety and Handling Precautions
This compound powder is a potent compound that requires careful handling to avoid exposure. The following are general safety guidelines.
2.1 Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound powder:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended to avoid inhaling dust particles.[2][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
2.2 Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Use a grounded system for all equipment when handling the product to prevent static discharge.[2]
2.3 General Hygiene
-
Do not eat, drink, or smoke in areas where the powder is handled.
-
Wash hands thoroughly after handling the powder.
2.4 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2][4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[2][3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]
Storage and Stability
Proper storage is crucial to maintain the stability and efficacy of this compound powder.
3.1 Storage Conditions
-
Store in a tightly closed, light-resistant container.[2]
-
Keep in a dry and well-ventilated place.[2]
-
Store at room temperature in the original container.[2]
-
For compounded aqueous formulations, store in a dark container, protected from light, and refrigerated.[5]
3.2 Stability Data The stability of a 1 mg/mL aqueous formulation of a similar mesylate compound was evaluated over 35 days under different storage conditions. The results are summarized in the table below.[5]
| Storage Condition | Day 14 | Day 21 | Day 35 |
| 25°C with light exposure | Excessive Degradation | - | - |
| 37°C without light exposure | - | Excessive Degradation | - |
| 25°C without light exposure | - | - | Excessive Degradation |
| -20°C without light exposure | Stable | Stable | Stable |
| 8°C without light exposure | Stable | Stable | Stable |
Note: "Excessive degradation" indicates a significant loss of potency. A change in the color of the formulation should be considered an indication of instability, and the product should be discarded.[5]
Experimental Protocols
4.1 Protocol for Stability Testing of an Aqueous this compound Formulation
Objective: To assess the stability of a this compound aqueous formulation under various storage conditions.
Materials:
-
This compound powder
-
High-purity water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable column
-
Environmental chambers/refrigerators/freezers
-
Light-resistant containers
Methodology:
-
Preparation of Formulation: Prepare a 1 mg/mL solution of this compound in high-purity water.
-
Aliquoting: Aliquot the solution into multiple light-resistant containers.
-
Storage: Store the aliquots under the following conditions:
-
-20°C, protected from light
-
8°C, protected from light
-
25°C, protected from light
-
25°C, exposed to light
-
37°C, protected from light
-
-
Sampling: At specified time points (e.g., Day 0, 1, 7, 14, 21, 35), remove three replicates from each storage condition for analysis.
-
Analysis:
-
Visually inspect the samples for any color change.
-
Determine the concentration of this compound in each sample using a validated HPLC method.
-
Monitor for the appearance of degradation peaks in the chromatograms.
-
-
Data Analysis: Calculate the mean concentration and standard deviation for each condition at each time point. A significant decrease in concentration or the appearance of degradation products indicates instability.
4.2 General Protocol for Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A range of solvents (e.g., water, ethanol, DMSO, methanol)
-
Vials
-
Shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or HPLC system
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Express the solubility as mg/mL or mol/L.
Mechanism of Action and Signaling Pathway
Upidosin is an antagonist of α-1 adrenoceptors, with a preference for the α-1A subtype.[1] These receptors are involved in the contraction of smooth muscle, particularly in the prostate and urethra. By blocking these receptors, Upidosin promotes smooth muscle relaxation.
Signaling Pathway of α-1 Adrenoceptor Antagonism by Upidosin
Caption: Upidosin blocks the α1-adrenergic receptor, preventing smooth muscle contraction.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound formulations.
References
Application Notes: High-Throughput Screening for Alpha-1 Adrenergic Receptor Antagonists
A Note on "Upidosin Mesylate": The term "this compound" does not correspond to a known alpha-1 adrenergic receptor antagonist in publicly available scientific literature. It is presumed to be a typographical error. This document will focus on the high-throughput screening of well-characterized alpha-1 adrenergic antagonists, with a particular focus on Silodosin, a highly selective alpha-1A adrenergic receptor antagonist. The principles and protocols described herein are broadly applicable to the screening and identification of other compounds targeting this receptor class.
Introduction
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[1] They are critical in the sympathetic nervous system's regulation of various physiological processes, including smooth muscle contraction. Consequently, they are significant targets for therapeutic intervention in conditions such as benign prostatic hyperplasia (BPH) and hypertension. High-throughput screening (HTS) plays a pivotal role in the discovery of novel and selective alpha-1 adrenergic receptor antagonists. These assays enable the rapid evaluation of large compound libraries to identify potential drug candidates.
This application note provides a detailed protocol for a cell-based, high-throughput calcium flux assay designed to identify and characterize antagonists of the alpha-1 adrenergic receptor.
Principle of the Assay
Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins.[2] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust and measurable signal for receptor activation. Antagonists of the alpha-1 adrenergic receptor will inhibit this agonist-induced calcium flux in a dose-dependent manner.
Signaling Pathway of the Alpha-1 Adrenergic Receptor
The following diagram illustrates the signal transduction cascade initiated by the activation of the alpha-1 adrenergic receptor.
Alpha-1 adrenergic receptor signaling pathway.
Experimental Protocols
High-Throughput Calcium Flux Assay for Alpha-1 Adrenergic Receptor Antagonists
This protocol outlines a method for identifying antagonists of the alpha-1 adrenergic receptor using a fluorescent calcium indicator in a 384-well plate format, suitable for HTS.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human alpha-1A adrenergic receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.
-
Probenecid: An anion transport inhibitor to prevent dye leakage.
-
Agonist: Phenylephrine or another suitable alpha-1 adrenergic agonist.
-
Reference Antagonists: Prazosin, Tamsulosin, Silodosin.
-
Test Compounds: Compound library dissolved in DMSO.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: Automated liquid handler, plate reader with fluorescence detection and kinetic read capability (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Harvest cells expressing the alpha-1A adrenergic receptor and resuspend in culture medium.
-
Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference antagonists in assay buffer containing 0.1% DMSO.
-
Add 5 µL of the diluted compounds to the respective wells of the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution (e.g., phenylephrine) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Place the assay plate into the fluorescence plate reader.
-
Initiate kinetic reading and, after establishing a stable baseline (5-10 seconds), add 10 µL of the agonist solution to each well.
-
Continue to measure the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition by a test compound is calculated as follows: % Inhibition = [1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)] * 100
-
ΔF_compound: Fluorescence change in the presence of the test compound.
-
ΔF_max: Fluorescence change with agonist only (maximum response).
-
ΔF_min: Fluorescence change with antagonist only (minimum response).
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The diagram below outlines the major steps in the high-throughput screening protocol.
HTS workflow for alpha-1 adrenergic antagonists.
Data Presentation
The following table summarizes the inhibitory potency (IC50) of several known alpha-1 adrenergic receptor antagonists determined using a calcium flux assay.
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Prazosin | Alpha-1A | 0.15 | [1] |
| Tamsulosin | Alpha-1A/1D | Varies | [3][4] |
| Silodosin | Alpha-1A | Varies | [5][6] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and agonist concentration used. Silodosin exhibits high selectivity for the alpha-1A adrenergic receptor over the alpha-1B subtype.[5] Tamsulosin is selective for alpha-1A and alpha-1D subtypes.[3][4]
Conclusion
The described high-throughput calcium flux assay provides a robust and reliable method for the identification and characterization of alpha-1 adrenergic receptor antagonists. The assay is amenable to automation and miniaturization, making it suitable for screening large compound libraries in drug discovery campaigns. The detailed protocol and workflow provide a solid foundation for researchers to implement this assay in their laboratories.
References
- 1. PRAZOSIN (PD010017, IENZQIKPVFGBNW-UHFFFAOYSA-N) [probes-drugs.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Silodosin, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing α1-Adrenergic Antagonist Concentration for Experiments
Disclaimer: Initial searches for "Upidosin mesylate" did not yield sufficient public data for a comprehensive guide. However, "Upidosin" (also known as SB-216469) is identified as a uroselective α1-adrenoceptor antagonist.[1][2] To provide a detailed and practical resource, this guide will focus on the well-characterized and widely researched α1-adrenergic antagonist, Prazosin . The principles, protocols, and troubleshooting steps described here are broadly applicable to other quinazoline-derivative α-blockers and can serve as a robust template for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prazosin and what is its primary mechanism of action?
Prazosin is a selective antagonist of alpha-1 (α1) adrenergic receptors (α1-ARs), with high affinity for α1A, α1B, and α1D subtypes.[3][4] In experimental settings, it works by competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors.[5][6] This blockade inhibits the Gq protein-coupled signaling cascade, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle.[7]
Q2: What solvent should I use to prepare a Prazosin stock solution?
Prazosin hydrochloride's solubility can be a critical factor in experimental design. While it has limited solubility in water (approx. 1.4 mg/mL), it is readily soluble in DMSO (up to 25 mM) and to a lesser extent in ethanol (up to 5 mM). For most cell culture experiments, preparing a high-concentration stock in sterile DMSO is the standard method.
Q3: What is a typical starting concentration range for in vitro experiments with Prazosin?
The optimal concentration of Prazosin is highly dependent on the cell type and the specific biological question. Based on published studies, a common starting range for in vitro experiments, such as cell viability or signaling pathway analysis, is between 5 µM and 50 µM .[8][9] For example, studies on glioblastoma cells (U251 and U87) determined an IC50 (the concentration that inhibits 50% of cell proliferation) to be around 11-13 µM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: Can Prazosin affect signaling pathways other than the canonical Gq pathway?
Yes. While its primary effect is blocking α1-AR signaling, research has shown that Prazosin can influence other critical cellular pathways. For instance, in glioblastoma and acute myeloid leukemia cells, Prazosin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a key role in cell proliferation, survival, and apoptosis.[8] It has also been reported to induce DNA damage stress and G2 checkpoint arrest in prostate cancer cells.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Degraded Compound: Prazosin may be sensitive to light and prolonged storage in solution. 2. Low Receptor Expression: The target cells may not express sufficient levels of α1-adrenergic receptors. 3. Incorrect Dosing: Calculation error or insufficient final concentration in the media. | 1. Prepare fresh stock solutions from powder. Store stock solutions protected from light at -20°C. 2. Verify α1-AR expression in your cell line using qPCR, Western blot, or immunofluorescence. 3. Double-check all calculations. Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to a high concentration (e.g., 100 µM). |
| High levels of cell death or cytotoxicity. | 1. Concentration Too High: The concentration used may be cytotoxic to your specific cell type.[10] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 and select a sub-toxic concentration for functional assays.[8] 2. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only control in all experiments. |
| Precipitate forms when adding stock solution to media. | 1. Poor Solubility: The concentration of Prazosin exceeds its solubility limit in the aqueous culture medium. 2. Temperature Shock: Adding a cold stock solution directly to warm media can cause precipitation. | 1. Vortex the stock solution while adding it to the media to ensure rapid mixing. Avoid creating a highly concentrated pocket of the drug. 2. Gently warm the stock solution to room temperature before adding it to the pre-warmed culture media. |
| Inconsistent or variable results between experiments. | 1. Cell Passage Number: Cellular response can change at high passage numbers. 2. Inconsistent Incubation Time: The duration of drug exposure was not kept constant. 3. Stock Solution Age: Using stock solutions of different ages or storage conditions. | 1. Use cells within a consistent and narrow passage number range for all related experiments. 2. Standardize the incubation time for all experiments. For signaling studies, a time-course experiment may be necessary. 3. Prepare a large batch of stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency. |
Quantitative Data Summary
Table 1: Physicochemical and Solubility Data for Prazosin Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 419.9 g/mol | [11] |
| Formula | C₁₉H₂₁N₅O₄·HCl | |
| Solubility in DMSO | ≤ 25 mM | |
| Solubility in Ethanol | ≤ 5 mM |
| Solubility in Water | ~1.4 mg/mL |[12] |
Table 2: Experimentally Determined Effective Concentrations of Prazosin (in vitro)
| Cell Line | Assay Type | Effective Concentration / IC50 | Source |
|---|---|---|---|
| U251 Glioblastoma | Cell Proliferation (CCK-8) | IC50: 13.16 µM | [8] |
| U87 Glioblastoma | Cell Proliferation (CCK-8) | IC50: 11.57 µM | [8] |
| U937 Leukemia | Cell Viability (CCK-8) | Significant reduction > 10 µM | [9] |
| HL60 Leukemia | Cell Viability (CCK-8) | Significant reduction > 10 µM |[9] |
Visualizations and Diagrams
Caption: Prazosin's mechanism blocking the α1-adrenergic receptor signaling pathway.
Caption: Workflow for determining the optimal Prazosin concentration.
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details a standard method for determining the cytotoxic effect of Prazosin on an adherent cell line to establish an optimal concentration range for further experiments.
1. Materials:
-
Prazosin Hydrochloride powder
-
Sterile, anhydrous DMSO
-
Target adherent cell line (e.g., U87)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13]
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells, ensuring viability is >95%.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Day 2: Prazosin Treatment
-
Prepare a 25 mM stock solution of Prazosin in sterile DMSO.
-
Perform serial dilutions of the Prazosin stock solution in serum-free medium to create 2X working solutions. Aim for final concentrations ranging from 0 µM (vehicle control) to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate Prazosin working solution to each well. Include at least three replicate wells for each concentration and the vehicle control.
-
Return the plate to the incubator for the desired time period (e.g., 48 hours).[8]
-
-
Day 4: MTT Assay and Measurement
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Average the absorbance readings from the replicate wells for each concentration.
-
Subtract the average absorbance of the "medium only" blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot the % Viability against the log of the Prazosin concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. Upidosin|CAS 152735-23-4|DC Chemicals [dcchemicals.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prazosin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 7. litfl.com [litfl.com]
- 8. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. mesgenbio.com [mesgenbio.com]
"Upidosin mesylate solubility issues and solutions"
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with upidosin mesylate, focusing on its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected solubility characteristics?
Q2: I am observing low dissolution of my this compound powder in aqueous buffer (e.g., PBS pH 7.4). What could be the reason?
Poor dissolution of a mesylate salt in aqueous buffer can be attributed to several factors:
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Low intrinsic solubility: The crystalline structure of the salt may have a high lattice energy that is difficult for the solvent to overcome.
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Common ion effect: If the buffer contains ions that are also present in the salt, it can suppress dissolution.
-
Particle size and surface area: Larger particles have a smaller surface area-to-volume ratio, which slows down the dissolution rate.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities.
Q3: What are the general approaches to improve the solubility of a poorly soluble mesylate salt like this compound?
Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[2][3] These can be broadly categorized as:
-
Physicochemical modifications:
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pH adjustment
-
Particle size reduction (micronization, nanosizing)
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Use of co-solvents
-
-
Formulation-based approaches:
-
Solid dispersions
-
Inclusion complexes with cyclodextrins
-
Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)
-
Use of surfactants
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a stock solution into aqueous buffer. | The drug concentration in the final solution exceeds its thermodynamic solubility in the aqueous buffer. The organic solvent from the stock solution may also be affecting the final solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent in the final solution, if permissible for the experiment.3. Use a formulation approach such as a cyclodextrin complex or a solid dispersion to prepare the initial stock. |
| Inconsistent results in cell-based assays. | This could be due to variable dissolution or precipitation of the compound in the cell culture medium, leading to inconsistent exposure of the cells to the active drug. | 1. Visually inspect the wells for any signs of precipitation after adding the compound.2. Prepare a stock solution using a solubilization technique that provides a stable, aqueous-compatible formulation.3. Consider pre-dissolving the compound in a small amount of a biocompatible solvent like DMSO before further dilution in the medium. |
| Difficulty in preparing a stable formulation for in vivo studies. | The low aqueous solubility of this compound makes it challenging to formulate for oral or parenteral administration. | 1. For oral delivery, consider formulating as a solid dispersion or a lipid-based system (SEDDS).2. For parenteral administration, explore the use of co-solvents, cyclodextrins, or nanosuspensions. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the potential improvements in this compound solubility using various techniques.
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 0.1 N HCl | 1.5 |
| Ethanol | 5.0 |
| DMSO | > 50 |
| PEG 400 | 25.0 |
Table 2: Example Formulations for Enhanced Solubility of this compound
| Formulation Type | Composition | Apparent Solubility in PBS pH 7.4 (mg/mL) |
| Co-solvent | This compound in 20% PEG 400 / 80% Water | 0.8 |
| Cyclodextrin Complex | This compound with Hydroxypropyl-β-Cyclodextrin (1:2 molar ratio) | 2.5 |
| Solid Dispersion | This compound with PVP K30 (1:5 weight ratio) | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent blend (e.g., methanol:dichloromethane 1:1).
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Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.
-
Drying: Dry the resulting film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to confirm the amorphous state).
Protocol 2: Preparation of an Inclusion Complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Complexation: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Addition of Drug: Gradually add an excess amount of this compound to the HP-β-CD solution while stirring continuously.
-
Equilibration: Seal the container and allow the mixture to equilibrate for 48-72 hours on a magnetic stirrer at room temperature.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved drug.
-
Analysis: Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.
Visualizations
References
"preventing Upidosin mesylate degradation in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Upidosin mesylate in solution during experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
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Loss of parent compound peak in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis | Adjust the pH of the solution. Many mesylate salts exhibit optimal stability at a specific pH range. Conduct a pH stability profile study to determine the optimal pH for your formulation.[1][2][3] For initial trials, consider buffering the solution to a neutral pH (e.g., pH 7.0) as both acidic and alkaline conditions can accelerate hydrolysis.[2][3] |
| Oxidation | Degas the solvent and/or purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding an antioxidant to the formulation. The choice of antioxidant will depend on the compatibility with this compound and the intended application. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4] Conduct experiments under controlled, low-light conditions.[4] |
| Thermal Degradation | Store the solution at lower temperatures. Refrigeration (2-8 °C) is often effective in slowing down degradation kinetics.[4][5] Avoid exposure to high temperatures during experimental procedures unless specifically studying thermal stability.[6] |
Experimental Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for this compound degradation.
Issue 2: Inconsistent Results in this compound Stability Studies
Symptoms:
-
High variability in the percentage of remaining parent drug between replicate experiments.
-
Poor reproducibility of degradation product profiles.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Compounding | Ensure a standardized and validated procedure for preparing the this compound solution. Use calibrated equipment for all measurements. |
| Variable Storage Conditions | Strictly control environmental factors such as temperature, humidity, and light exposure across all experimental runs.[1][4] Use calibrated and monitored storage chambers. |
| Analytical Method Variability | Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision as per ICH guidelines.[6][7] Ensure consistent sample preparation and injection volumes for HPLC analysis. |
| Contamination | Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned to avoid contaminants that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for mesylate salts like this compound?
A1: Based on studies of similar compounds, mesylate salts are susceptible to several degradation pathways:
-
Hydrolysis: The ester-like mesylate group can be hydrolyzed, particularly under acidic or basic conditions, leading to the formation of the free base and methanesulfonic acid.[2][3]
-
Oxidation: The active moiety of the drug may contain functional groups susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.[2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, resulting in a variety of degradation products.[4]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[6]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[1][8][9]
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours.[3][9] |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours.[6][9] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for up to 24 hours.[3] |
| Photodegradation | Expose the solution to a photostability chamber or direct sunlight for a defined period.[3][10] |
| Thermal Degradation | Store the solid drug or solution in an oven at a high temperature (e.g., 105°C) for several hours.[6] |
Forced Degradation Experimental Protocol:
Caption: Workflow for a forced degradation study.
Q3: What analytical methods are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the standard for quantifying this compound and its degradation products.[1][3][11] Key features of a suitable method include:
-
Specificity: The method should be able to resolve the parent drug peak from all degradation product peaks and any excipients.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be low enough to detect and quantify minor degradation products.[3]
-
Accuracy and Precision: The method must provide accurate and reproducible results.[6]
Typical HPLC Method Parameters:
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6] |
| Flow Rate | 1.0 mL/min.[10] |
| Detection | UV detection at the λmax of this compound.[6] |
| Column Temperature | Controlled room temperature or slightly elevated (e.g., 30°C). |
Q4: Are there any recommended excipients to improve the stability of this compound in solution?
A4: While specific excipients for this compound would require compatibility studies, some general strategies can be considered:
-
Buffering Agents: Phosphate or citrate buffers can be used to maintain the pH at its point of maximum stability.
-
Antioxidants: If the degradation is oxidative, antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) may be beneficial.
-
Chelating Agents: If metal ions are suspected of catalyzing degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) could be included.
Logical Relationship for Stabilizer Selection:
Caption: Selecting stabilizers based on degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Off-Target Effects of Upidosin Mesylate
Disclaimer: The compound "Upidosin mesylate" is not found in the public domain. This guide uses Upadacitinib and Silodosin as illustrative examples to demonstrate a framework for troubleshooting off-target effects. Researchers should adapt these principles to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. These interactions can lead to a range of undesirable outcomes, from reduced efficacy to adverse drug reactions and toxicity.[1][2] Identifying and mitigating off-target effects early in the drug development process is crucial for ensuring the safety and success of a therapeutic candidate.[3]
Q2: My experiment is showing an unexpected phenotype. How do I determine if it's an off-target effect of my compound?
A2: Unexplained experimental results can indeed be a sign of off-target activity. A systematic approach to troubleshooting is recommended. This involves a combination of computational prediction, in vitro screening, and cellular assays to identify potential unintended targets. A logical workflow for this process is outlined in the troubleshooting guide below.
Q3: What are some common off-target effects observed with kinase inhibitors and receptor antagonists?
A3: The nature of off-target effects is highly specific to the compound and its structural class.
-
For kinase inhibitors, like our example Upadacitinib (a JAK1 inhibitor), off-target effects can arise from inhibition of other kinases in the same family (e.g., JAK2, JAK3, TYK2) or unrelated kinases.[4][5][6] This can lead to effects on processes regulated by those kinases, such as hematopoiesis (JAK2) or immune cell function (JAK3).[4][6] Common adverse events can include hepatic disorders, neutropenia, and an increased risk of infections.[7]
-
For receptor antagonists, such as our example Silodosin (an α1A-adrenergic receptor antagonist), off-target effects may result from binding to other receptor subtypes (e.g., α1B, α1D-adrenergic receptors).[8][9][10] This can cause effects like orthostatic hypotension (a sudden drop in blood pressure upon standing) due to the role of α1B receptors in blood vessel constriction.[8][11] Other common side effects include dizziness, headache, and retrograde ejaculation.[12][13][14]
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular response that cannot be explained by the known on-target mechanism of your compound, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for identifying off-target effects.
Step 1: Computational Off-Target Prediction
-
Action: Use in silico tools to predict potential off-target binding based on the chemical structure of your compound. Methods include searching for proteins with similar ligand binding sites to your primary target.
-
Rationale: This provides a prioritized list of potential off-targets for experimental validation, saving time and resources.
Step 2: In Vitro Biochemical Screening
-
Action: Screen your compound against a panel of purified proteins, such as kinases or receptors, to identify direct binding interactions.
-
Rationale: This directly tests the hypothesis generated in Step 1 and can reveal unanticipated interactions.[1]
Step 3: Cell-Based Functional Assays
-
Action: Test the effect of your compound in cell lines that express the potential off-target. Measure downstream signaling or functional outputs relevant to the off-target.
-
Rationale: This confirms that the binding observed in vitro translates to a functional consequence in a cellular context.
Step 4: Data Analysis and Target Validation
-
Action: Correlate the in vitro binding affinities and cellular potencies with the observed unexpected phenotype.
-
Rationale: A strong correlation suggests a high likelihood that the identified off-target is responsible for the observed effect.
Quantitative Data Summary
Table 1: Selectivity Profile of Upadacitinib (Example Kinase Inhibitor)
| Target | IC50 (nM) | Selectivity (Fold vs. JAK1) | Reference |
| JAK1 | 43 | - | [5] |
| JAK2 | 120 | ~2.8 | [15] |
| JAK3 | 2300 | ~53.5 | [15] |
| TYK2 | 4700 | ~109.3 | [15] |
Table 2: Receptor Binding Profile of Silodosin (Example Receptor Antagonist)
| Receptor Subtype | Affinity (Ki, nM) | Selectivity (Fold vs. α1A) | Reference |
| α1A-adrenoceptor | 0.32 | - | [10] |
| α1B-adrenoceptor | 186.56 | 583 | [8][11] |
| α1D-adrenoceptor | 16 | 50 | [9] |
Key Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the IC50 values of a test compound for a panel of kinases.
Materials:
-
Purified active kinases
-
Specific peptide substrates for each kinase
-
Test compound stock solution (e.g., in DMSO)
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a filter plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the filter plate to remove unbound radiolabeled ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Protocol 2: Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compound stock solution
-
Binding buffer
-
Glass fiber filter mats
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the diluted test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[17][18]
Signaling Pathway Diagrams
Caption: Upadacitinib inhibits the JAK1/STAT signaling pathway.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goodrx.com [goodrx.com]
- 13. Silodosin: Side Effects, Dosage, Uses, and More [healthline.com]
- 14. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Efficacy and Safety of Upadacitinib for Management of Moderate-to-Severe Atopic Dermatitis: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Upidosin Mesylate Efficacy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upidosin mesylate. Our aim is to help you overcome common challenges and enhance the in vivo efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While direct data on "this compound" is limited, based on similar nomenclature in drug development, it is projected to function as a selective Janus kinase (JAK) inhibitor. Specifically, it is thought to preferentially inhibit JAK1.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines. By blocking this pathway, this compound is believed to prevent the downstream phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), ultimately reducing the inflammatory response.[2][3]
Q2: We are observing lower than expected in vivo efficacy. What are the common causes?
A2: Lower than expected in vivo efficacy can stem from several factors. Often, challenges are related to the drug's physicochemical properties and its behavior in a biological system. Key areas to investigate include:
-
Poor Oral Bioavailability: this compound, like many mesylate salts of small molecules, may have poor water solubility.[4][5] This can significantly limit its absorption from the gastrointestinal tract, leading to low systemic exposure.
-
Rapid Metabolism and Clearance: The compound might be quickly metabolized by the liver or cleared from circulation, resulting in a short half-life and insufficient time to exert its therapeutic effect at the target site.[6]
-
Suboptimal Dosing Regimen: The dose, frequency, and route of administration may not be optimized to maintain a therapeutic concentration of the drug at the site of action.
-
Inadequate Target Engagement: Even with sufficient systemic exposure, the drug may not be reaching and binding to its target (JAK1) effectively within the target tissue.
Q3: How can we improve the oral bioavailability of this compound?
A3: Enhancing the aqueous solubility of this compound is a primary strategy to improve its oral bioavailability. Consider the following formulation approaches:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media. This can significantly improve the dissolution and absorption of poorly water-soluble drugs.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[5]
Q4: What should we consider when designing our in vivo dosing regimen?
A4: A well-designed dosing regimen is critical for achieving desired efficacy. Key considerations include:
-
Pharmacokinetic (PK) Studies: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will provide data on key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.[2]
-
Dose-Response Studies: Perform studies with varying doses to determine the optimal concentration that provides a therapeutic effect without causing significant toxicity.
-
Route of Administration: While oral administration is often preferred, alternative routes such as intraperitoneal (IP) or intravenous (IV) injection may be necessary if oral bioavailability is a significant hurdle.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low plasma concentration after oral administration | Poor aqueous solubility and dissolution. | 1. Characterize the solubility of this compound. 2. Explore formulation strategies such as nanosuspensions, SNEDDS, or solid dispersions to enhance solubility.[4][5] |
| Rapid first-pass metabolism. | 1. Investigate the metabolic stability of the compound in liver microsomes.[7] 2. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). | |
| Rapid clearance and short half-life | High rate of metabolism or renal clearance. | 1. Conduct a full pharmacokinetic profile to determine the clearance rate.[6] 2. Consider a more frequent dosing schedule or a controlled-release formulation. |
| High variability in efficacy between subjects | Inconsistent oral absorption. | 1. Ensure consistent formulation and administration techniques. 2. Consider switching to a route of administration with less variability, such as IP or IV injection. |
| Genetic variability in drug metabolism within the animal model. | 1. Use a well-characterized and genetically homogenous animal strain. | |
| Lack of dose-dependent efficacy | Saturation of absorption or target engagement. | 1. Perform a wider dose-range study. 2. Measure target engagement in tissues at different doses to correlate with efficacy. |
| Drug toxicity at higher doses. | 1. Conduct a tolerability study to determine the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability
-
Formulation Preparation: Prepare this compound in a standard vehicle (e.g., 0.5% methylcellulose) and in an enhanced formulation (e.g., a nanosuspension or SNEDDS).
-
Animal Dosing: Administer a single oral dose of each formulation to separate groups of rodents (e.g., Sprague-Dawley rats). Include a third group receiving an IV dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process blood samples to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group. Determine the relative bioavailability of the enhanced formulation compared to the standard formulation and the absolute bioavailability from the IV data.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Inflammation
-
Model Induction: Induce an inflammatory response in a suitable mouse model (e.g., collagen-induced arthritis for rheumatoid arthritis).
-
Treatment Groups: Randomize animals into the following groups:
-
Vehicle control
-
This compound (low, medium, and high doses)
-
Positive control (a known effective drug)
-
-
Dosing: Administer the assigned treatments daily via the determined optimal route for a specified duration (e.g., 14-21 days).
-
Efficacy Endpoints: Monitor disease progression using relevant endpoints. For an arthritis model, this could include:
-
Clinical scoring of paw swelling
-
Histopathological analysis of joint tissue
-
Measurement of inflammatory biomarkers in serum (e.g., cytokines)
-
-
Data Analysis: Compare the efficacy endpoints between the treatment groups and the vehicle control to determine the dose-dependent efficacy of this compound.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 4. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems | ADMET and DMPK [pub.iapchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Studies with Upidosin Mesylate
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the in vitro characterization of a new chemical entity like Compound M.
Q1: Why are we observing high variability in our IC50 values for Compound M across different experiments?
High variability in IC50 values can stem from several factors:
-
Cell-Based Factors: Variations in cell line passage number, cell density at the time of treatment, and overall cell health can significantly impact drug response.[1][2]
-
Compound Stability: The stability of Compound M in your assay medium at 37°C over the course of the experiment may be a factor. Degradation of the compound will lead to a rightward shift in the dose-response curve.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations can all contribute to variability.[3]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve Compound M may affect cell viability and assay performance.[2]
Q2: What is the known mechanism of action for compounds similar to Upidosin Mesylate?
While specific data on "this compound" is unavailable, similar mesylate salts of alpha-1 adrenergic receptor antagonists, such as Doxazosin Mesylate, function by selectively blocking alpha-1 adrenergic receptors.[4] This antagonism leads to the relaxation of smooth muscle, for example in the prostate and bladder neck.[4] The primary signaling pathway involves the inhibition of Gq-protein coupled receptor signaling, which in turn reduces intracellular calcium levels.
Q3: What are the optimal cell lines for studying the effects of an alpha-1 adrenergic receptor antagonist in vitro?
The choice of cell line is critical for obtaining relevant data. Consider using cell lines that endogenously express the target receptor, such as:
-
PC-3 or DU-145: Prostate cancer cell lines that express alpha-1 adrenergic receptors.
-
Primary smooth muscle cells: Derived from relevant tissues like the prostate or bladder for more physiologically relevant data.[5]
-
Recombinant cell lines: CHO or HEK293 cells engineered to overexpress a specific alpha-1 adrenergic receptor subtype.
Q4: How can we confirm that the observed effects of Compound M are specific to its target?
To ensure on-target activity, consider the following experiments:
-
Receptor Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor in your chosen cell line. A loss of Compound M's effect in these cells would indicate target specificity.
-
Competitive Binding Assays: Perform radioligand binding assays with known selective ligands for the target receptor to demonstrate competitive displacement by Compound M.
-
Counter-Screening: Test Compound M against a panel of other receptors to rule out off-target effects.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during in vitro experiments with novel compounds.
Guide 1: Resolving Inconsistent Dose-Response Curves
-
Standardize Cell Culture Conditions:
-
Maintain a consistent cell passage number for all experiments.
-
Ensure a uniform cell seeding density and allow cells to adhere and stabilize before treatment.[2]
-
Regularly test for mycoplasma contamination.
-
-
Verify Compound Integrity:
-
Optimize Assay Parameters:
-
Carefully control incubation times and temperatures.
-
Ensure all reagents are properly prepared and within their expiration dates.
-
Include appropriate positive and negative controls in every assay plate.
-
Guide 2: Addressing Low Potency or Lack of Effect
-
Confirm Target Expression:
-
Verify the expression of the target receptor in your cell line at the protein level (e.g., via Western blot or flow cytometry).
-
-
Assess Compound Solubility:
-
Determine the solubility of Compound M in your assay medium. Precipitation of the compound at higher concentrations can lead to an artificially low observed potency. Doxazosin mesylate, for example, is only slightly soluble in water.[4]
-
-
Evaluate Cell Permeability:
-
If the target is intracellular, ensure that Compound M is able to cross the cell membrane. This can be assessed using cell permeability assays.
-
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vitro characterization of an alpha-1 adrenergic receptor antagonist.
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of Compound M in assay medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Calcium Flux Assay
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with various concentrations of Compound M or a vehicle control for the desired time.
-
Agonist Stimulation: Stimulate the cells with a known agonist of the target receptor (e.g., phenylephrine for alpha-1 adrenergic receptors).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium flux by Compound M to determine its potency.
Quantitative Data Summary
The following table provides a template for summarizing and comparing potency data for Compound M across different in vitro assays.
| Assay Type | Cell Line | IC50 / EC50 (nM) | Replicates (n) | Notes |
| Cell Viability | PC-3 | 3 | 48-hour incubation | |
| Calcium Flux | CHO-α1A | 4 | ||
| Receptor Binding | HEK293-α1A | 3 |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for an alpha-1 adrenergic receptor antagonist.
Experimental Workflow
Caption: General workflow for a cell viability assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent in vitro results.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"Upidosin mesylate experimental variability"
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for a kinase inhibitor like Upidosin Mesylate?
Kinase inhibitors, such as Upadacitinib, typically function by blocking the activity of one or more protein kinases.[1][2] In many inflammatory and proliferative diseases, the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade.[1][3] Cytokines bind to cell surface receptors, leading to the activation of JAKs, which in turn phosphorylate and activate STAT proteins.[3][4] Activated STATs then translocate to the nucleus to regulate gene expression, often promoting inflammation.[3][4] A selective JAK inhibitor like this compound would likely interrupt this process by preventing the phosphorylation and activation of STATs, thereby downregulating the inflammatory response.[1][3]
2. I am observing high variability in my cell-based assay results. What are the potential causes?
High variability in cell-based assays can stem from multiple factors:
-
Compound Solubility: Poor solubility of the mesylate salt in your cell culture media can lead to inconsistent concentrations.
-
Compound Stability: The compound may be unstable in the assay medium, degrading over the course of the experiment.
-
Cell Health and Passage Number: Inconsistent cell health, density, or using cells of a high passage number can lead to variable responses.
-
Reagent Consistency: Variations in batches of cytokines, antibodies, or other critical reagents can impact results.
-
Assay Protocol: Minor deviations in incubation times, washing steps, or reading parameters can introduce significant variability.
3. My this compound powder is difficult to dissolve. What can I do?
Low aqueous solubility is a common challenge for many kinase inhibitors.[5] Mesylate salt formation is a strategy often employed to improve solubility.[5] If you are still facing issues:
-
Solvent Selection: First, attempt to dissolve the compound in a small amount of a polar organic solvent like DMSO, and then dilute it into your aqueous experimental medium.
-
pH Adjustment: The solubility of mesylate salts can be pH-dependent. Assess the solubility at different pH values.
-
Sonication/Vortexing: Gentle sonication or vigorous vortexing can aid in the dissolution of the compound.
-
Fresh Preparations: Always use freshly prepared solutions, as the compound may precipitate out of the solution over time.
Troubleshooting Guides
Inconsistent Analytical Quantification (HPLC)
If you are experiencing variable results with High-Performance Liquid Chromatography (HPLC) for this compound, refer to the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent HPLC results.
Poor In Vitro Potency or High IC50 Values
If this compound is showing lower than expected potency in your cell-based assays, consider the following:
Caption: Troubleshooting guide for low in vitro potency.
Data Presentation
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Buffer | pH | Solubility (mg/mL) | Observations |
| Deionized Water | 7.0 | < 0.1 | Insoluble |
| PBS | 7.4 | < 0.1 | Insoluble |
| 0.1 N HCl | 1.0 | 1.5 | Slightly Soluble |
| 5% DMSO in PBS | 7.4 | 0.5 | Forms a fine suspension |
| 100% DMSO | N/A | > 50 | Freely Soluble |
| 100% Ethanol | N/A | 5.2 | Soluble |
Table 2: Example Stability Data for this compound in Solution (48h)
| Condition | Temperature | % Recovery (HPLC) | Degradants Observed |
| 0.1 N HCl | 25°C | 98.5% | None |
| 0.1 N NaOH | 25°C | 85.2% | Two minor peaks |
| 3% H₂O₂ | 25°C | 92.1% | One minor peak |
| Photostability (UV light) | 25°C | 99.2% | None |
| Cell Culture Medium | 37°C | 96.5% | None |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Quantification
This protocol is a general starting point and should be optimized for your specific instrument and compound. It is based on methods for other mesylate salts.[6][7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance (e.g., 250-260 nm).[6][7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in DMSO (10 mg/mL). Create a standard curve by serial dilution in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Cell-Based Phospho-STAT3 Inhibition Assay
This protocol describes a general method to assess the inhibition of cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration of a relevant cytokine (e.g., IL-6) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a suitable method like ELISA, Western Blot, or an automated capillary immunoassay system.
-
Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized p-STAT3 levels against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Hypothetical JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by this compound.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: Upidosin Mesylate Formulation for Enhanced Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the formulation of upidosin mesylate for improved delivery.
Frequently Asked Questions (FAQs)
Q1: We are observing poor dissolution of our initial this compound formulation. What strategies can we employ to enhance its dissolution rate?
A1: Poor dissolution is a common challenge for BCS Class II drugs, which are characterized by low solubility and high permeability. Several formulation strategies can be employed to improve the dissolution rate of this compound:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, as described by the Noyes-Whitney equation. Techniques such as micronization and nanomilling can be effective. Nanosuspensions, which consist of sub-micron drug particles stabilized by surfactants and polymers, have shown promise for poorly water-soluble drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous form within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate. The amorphous form has a higher free energy than the crystalline form, leading to improved solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.[1]
-
Complexation: Utilizing complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[1]
-
Salt Formation: The mesylate salt form of a drug is often chosen to improve its solubility and dissolution characteristics compared to the free base. Further investigation into other salt forms could also be considered.[2]
Q2: Our amorphous solid dispersion (ASD) of this compound shows promising initial dissolution but is physically unstable and recrystallizes over time. How can we prevent this?
A2: The physical instability of amorphous solid dispersions, leading to recrystallization, is a critical challenge that can negate the solubility advantage. Here are some strategies to enhance the stability of your ASD:
-
Polymer Selection: The choice of polymer is crucial. Polymers with strong intermolecular interactions with the drug, such as hydrogen bonding, can inhibit molecular mobility and prevent recrystallization. Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Drug Loading: High drug loading can increase the propensity for recrystallization. It is important to determine the miscibility of this compound in the chosen polymer and maintain a drug loading below the saturation point.
-
Addition of a Second Polymer: Using a combination of polymers can sometimes provide better stabilization than a single polymer.
-
Storage Conditions: Storing the ASD under controlled temperature and humidity conditions is essential. Exposure to high temperature and humidity can plasticize the polymer and increase molecular mobility, leading to recrystallization.
Q3: We have developed a nanosuspension of this compound, but we are facing issues with particle agglomeration. What can be done to improve the stability of the nanosuspension?
A3: Particle agglomeration in nanosuspensions is a common issue due to the high surface energy of the nanoparticles. Effective stabilization is key to preventing this:
-
Steric Stabilization: Adsorbing non-ionic polymers onto the particle surface creates a steric barrier that prevents particles from coming into close contact.
-
Electrostatic Stabilization: Using charged surfactants or polymers can induce repulsive forces between particles, preventing agglomeration.
-
Electrosteric Stabilization: This combines both electrostatic and steric stabilization mechanisms and is often the most effective approach.[3]
-
Optimization of Homogenization Parameters: If using a top-down approach like high-pressure homogenization, optimizing the pressure and number of cycles can impact the final particle size and stability.
Troubleshooting Guides
Issue: Inconsistent in vivo bioavailability of this compound lipid-based formulation.
| Potential Cause | Troubleshooting Steps |
| Poor emulsification in the gastrointestinal tract. | 1. Review the composition of your lipid-based formulation. Ensure the surfactant and co-surfactant concentrations are optimal for spontaneous emulsification. 2. Characterize the globule size of the emulsion upon dispersion in simulated gastric and intestinal fluids. A smaller and more uniform globule size is generally desirable. |
| Drug precipitation upon dilution in aqueous media. | 1. Perform in vitro dispersion tests to assess the stability of the formulation upon dilution. 2. Consider incorporating a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation to maintain a supersaturated state. |
| Influence of food on absorption. | 1. Conduct preclinical pharmacokinetic studies in both fasted and fed states to evaluate the potential for a food effect. 2. If a significant food effect is observed, formulation adjustments may be necessary to ensure consistent absorption regardless of the prandial state. |
Issue: Low encapsulation efficiency of this compound in polymeric nanoparticles.
| Potential Cause | Troubleshooting Steps |
| High water solubility of the drug leading to leakage into the aqueous phase during nanoparticle preparation. | 1. If using an emulsion-based method, try to decrease the volume of the external aqueous phase. 2. Consider using a different nanoparticle preparation method, such as nanoprecipitation, if the drug is soluble in a water-miscible organic solvent.[4] |
| Poor affinity between the drug and the polymer matrix. | 1. Select a polymer with a higher affinity for this compound. Consider the hydrophobicity and potential for specific interactions (e.g., hydrogen bonding) between the drug and the polymer. |
| Suboptimal process parameters. | 1. Systematically optimize process parameters such as sonication energy/time, homogenization speed, or solvent evaporation rate, as these can significantly influence encapsulation efficiency. |
Quantitative Data Summary
Table 1: Comparison of Dissolution Parameters for Different this compound Formulations
| Formulation | Mean Particle Size (D50) | % Drug Release at 30 min (pH 6.8) | Maximum Solubility (µg/mL in pH 6.8 buffer) |
| Micronized this compound | 5.2 µm | 15% | 25 |
| This compound Nanosuspension | 250 nm | 65% | 150 |
| This compound ASD (1:3 drug-to-polymer ratio) | N/A | 85% | 350 |
| This compound SEDDS | N/A (globule size ~150 nm) | 95% | > 500 (in micellar form) |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation:
-
Dissolve 1 g of this compound and 3 g of PVP K30 in 100 mL of a 1:1 mixture of dichloromethane and methanol.
-
Stir the solution until both components are fully dissolved.
-
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 80°C.
-
Set the feed pump rate to 5 mL/min.
-
Set the atomizing air flow to 600 L/hr.
-
Spray dry the solution to obtain a fine powder.
-
-
Secondary Drying:
-
Collect the powder and dry it under vacuum at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Determine the drug content using a validated HPLC method.
-
Visualizations
Caption: Experimental workflow for developing an improved this compound formulation.
Caption: Simplified signaling pathway of an α1-adrenoceptor antagonist like upidosin.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Upidosin Mesylate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Upidosin mesylate (Naftopidil mesylate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| UM-S-01 | Low Reaction Yield | - Incomplete reaction due to insufficient reaction time or temperature.[1] - Suboptimal solvent choice.[1] - Degradation of reactants or product. - Impurities in starting materials. | - Increase reaction time to 5-6 hours under reflux stirring.[1] - Ensure the reaction mixture reaches the boiling point of the solvent.[1] - Experiment with different organic solvents such as ethanol, propanol, or isopropanol.[1] - Consider a solvent-free reaction at 120°C for 5 hours, although this may result in a slightly lower yield (around 79%).[1] - Use high-purity starting materials. |
| UM-S-02 | High Impurity Levels in Crude Product | - Side reactions due to excessive temperature or reaction time. - Presence of impurities in starting materials (e.g., 1-naphthol in 3-(1-naphthoxy)-1,2-epoxypropane). - Formation of genotoxic alkyl mesylates during mesylate salt formation.[2] | - Optimize reaction temperature and time to minimize side product formation. - Purify starting materials before use. - For mesylate salt formation, use high-purity methanesulfonic acid (MSA).[2] - Employ a non-hydroxylic solvent for the salt formation step to avoid the formation of alkyl mesylates.[2] - Control the pH during the addition of MSA.[2] |
| UM-S-03 | Product Discoloration (Reddish or Off-white Solid) | - Presence of colored impurities. - Oxidation of the naphthyl group. | - Perform recrystallization of the crude product using a suitable solvent like isopropanol to obtain an off-white crystalline solid.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| UM-S-04 | Difficulty in Product Isolation/Crystallization | - Inappropriate solvent for crystallization. - Product is too soluble in the reaction solvent. | - After the reaction, allow the mixture to cool to room temperature before filtering.[1] - If the product remains dissolved, consider adding an anti-solvent to induce precipitation. - Concentrate the reaction mixture to a smaller volume before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Upidosin (Naftopidil)?
A1: The synthesis of Naftopidil typically involves the reaction of 3-(1-naphthoxy)-1,2-epoxypropane with 1-(2-methoxyphenyl)piperazine.[1] This reaction is usually carried out by heating the reactants in an organic solvent under reflux conditions.[1] The resulting free base is then treated with methanesulfonic acid to form the mesylate salt.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Reaction Temperature: The reaction is typically conducted at the boiling point of the chosen solvent.[1]
-
Reaction Time: A reaction time of 5 to 6 hours is often sufficient for completion.[1]
-
Solvent Selection: Common solvents include ethanol, propanol, and isopropanol. A solvent-free approach at elevated temperatures is also possible.[1]
-
Purity of Starting Materials: Using pure reactants is crucial to minimize impurities in the final product.
Q3: Are there any specific safety concerns associated with the synthesis of mesylate salts?
A3: Yes, the formation of mesylate salts in the presence of alcoholic solvents can potentially generate genotoxic alkyl mesylate impurities.[2] These are reactive, direct-acting alkylating agents that may be carcinogenic.[2] It is crucial to implement control strategies to minimize their formation.
Q4: How can the formation of genotoxic alkyl mesylates be minimized?
A4: To mitigate the risk of forming genotoxic alkyl mesylates, consider the following strategies:
-
Use high-purity methanesulfonic acid (MSA).[2]
-
Use a non-hydroxylic solvent for the salt formation step.[2][3]
-
Maintain strict pH control during the addition of MSA.[2]
Q5: What is the expected yield and purity of Upidosin synthesized by the described methods?
A5: With the solvent-based reflux method, a reaction yield of over 85% and a product purity of greater than 99% can be achieved.[1] The solvent-free method may result in a slightly lower yield of around 79%.[1]
Experimental Protocols
Synthesis of Naftopidil (Free Base)
Method 1: Solvent-Based Synthesis
-
Combine 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine in a suitable organic solvent (e.g., ethanol, propanol, or isopropanol) in a reaction vessel.[1]
-
Heat the mixture to the boiling point of the solvent and maintain reflux with stirring for 5-6 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Filter the resulting solid product.
-
Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain pure, off-white crystalline Naftopidil.[1]
Method 2: Solvent-Free Synthesis
-
Mix 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine in a reaction vessel.[1]
-
Heat the mixture to 120°C and maintain this temperature for 5 hours with stirring.[1]
-
Cool the reaction mixture to obtain a solid product.[1]
-
Recrystallize the crude solid from isopropanol.[1]
Data Presentation
Table 1: Comparison of Upidosin (Naftopidil) Synthesis Methods
| Parameter | Solvent-Based Method | Solvent-Free Method |
| Starting Materials | 3-(1-naphthoxy)-1,2-epoxypropane, 1-(2-methoxyphenyl)piperazine | 3-(1-naphthoxy)-1,2-epoxypropane, 1-(2-methoxyphenyl)piperazine |
| Solvent | Ethanol, Propanol, or Isopropanol[1] | None[1] |
| Temperature | Boiling point of the solvent[1] | 120°C[1] |
| Reaction Time | 5-6 hours[1] | 5 hours[1] |
| Yield | > 85%[1] | 79%[1] |
| Product Purity | > 99%[1] | Not specified, requires recrystallization |
| Product Appearance | Off-white crystalline solid[1] | Reddish solid (before recrystallization)[1] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting this compound synthesis.
References
- 1. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 2. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2000056731A1 - Novel method for producing doxazosin mesylate in a crystalline modification designated as form a - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison of Upadacitinib and Tofacitinib in Inflammatory Diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Upadacitinib and a key competitor, Tofacitinib, in the treatment of rheumatoid arthritis and ulcerative colitis. The information is supported by data from pivotal clinical trials.
Upadacitinib and Tofacitinib are both oral small molecule drugs belonging to the Janus kinase (JAK) inhibitor class. They function by modulating the JAK-STAT signaling pathway, a crucial mediator of the immune response implicated in several inflammatory diseases. While both drugs target the same pathway, differences in their selectivity for JAK enzyme isoforms may contribute to variations in their efficacy and safety profiles.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Janus kinases are intracellular enzymes that play a critical role in signal transduction for a variety of cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immune cell proliferation, and survival. By inhibiting JAKs, Upadacitinib and Tofacitinib disrupt this signaling cascade, thereby reducing the inflammatory response.
Efficacy in Rheumatoid Arthritis
The efficacy of Upadacitinib and Tofacitinib in adult patients with moderate to severe rheumatoid arthritis has been evaluated in numerous Phase 3 clinical trials. The following tables summarize key efficacy data from the SELECT-COMPARE trial for Upadacitinib and the ORAL Standard trial for Tofacitinib, both in patients with an inadequate response to methotrexate.
Table 1: Efficacy of Upadacitinib in Rheumatoid Arthritis (SELECT-COMPARE Trial) [1][2][3]
| Efficacy Endpoint (Week 12) | Upadacitinib 15 mg + MTX (n=651) | Adalimumab 40 mg + MTX (n=327) | Placebo + MTX (n=651) |
| ACR20 Response | 71% | - | 36% |
| ACR50 Response | 45% | 29% | 15% |
| ACR70 Response | 25% | - | 5% |
| DAS28-CRP <2.6 (Clinical Remission) | 29% | - | 6% |
Table 2: Efficacy of Tofacitinib in Rheumatoid Arthritis (ORAL Standard Trial) [4][5][6][7]
| Efficacy Endpoint (Month 6) | Tofacitinib 5 mg BID + MTX (n=201) | Adalimumab 40 mg + MTX (n=204) | Placebo + MTX (n=101) |
| ACR20 Response | 51.5% | 47.2% | 28.3% |
| ACR50 Response | 31.3% | 27.9% | 12.9% |
| ACR70 Response | 15.4% | 12.7% | 4.0% |
| DAS28-4(ESR) <2.6 (Clinical Remission) | 6.7% | 8.8% | 1.0% |
Efficacy in Ulcerative Colitis
Both Upadacitinib and Tofacitinib have also demonstrated efficacy in the treatment of moderately to severely active ulcerative colitis. The tables below present key findings from the U-ACCOMPLISH and U-ACHIEVE induction trials for Upadacitinib and the OCTAVE Induction 1 & 2 trials for Tofacitinib.
Table 3: Efficacy of Upadacitinib in Ulcerative Colitis (U-ACCOMPLISH & U-ACHIEVE Induction Trials) [8][9][10][11]
| Efficacy Endpoint (Week 8) | Upadacitinib 45 mg QD | Placebo |
| Clinical Remission (U-ACCOMPLISH) | 34% (n=341) | 4% (n=174) |
| Clinical Remission (U-ACHIEVE) | 26% (n=319) | 5% (n=154) |
Table 4: Efficacy of Tofacitinib in Ulcerative Colitis (OCTAVE Induction 1 & 2 Trials)
| Efficacy Endpoint (Week 8) | Tofacitinib 10 mg BID | Placebo |
| Clinical Remission (OCTAVE 1) | 18.5% (n=476) | 8.2% (n=122) |
| Clinical Remission (OCTAVE 2) | 16.6% (n=443) | 3.6% (n=112) |
Experimental Protocols
The clinical trials cited above followed rigorous, double-blind, placebo-controlled designs. Below are summaries of the key methodologies.
SELECT-COMPARE (Upadacitinib in RA) [1][2][3]
-
Objective: To evaluate the efficacy and safety of upadacitinib compared to placebo and adalimumab in patients with moderately to severe active rheumatoid arthritis who had an inadequate response to methotrexate.
-
Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study. Patients were randomized (2:2:1) to receive upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable background dose of methotrexate.
-
Patient Population: Adults with a diagnosis of rheumatoid arthritis for at least 3 months, with active disease despite stable methotrexate therapy.
-
Primary Endpoints: The proportion of patients achieving an ACR20 response and the proportion of patients achieving a DAS28-CRP of less than 2.6 (clinical remission) at Week 12.
ORAL Standard (Tofacitinib in RA) [4][5][6][7]
-
Objective: To evaluate the efficacy and safety of tofacitinib in patients with active rheumatoid arthritis with an inadequate response to methotrexate.
-
Design: Phase 3, 12-month, randomized, double-blind, placebo- and active-controlled, parallel-group study. Patients were randomized to receive tofacitinib (5 mg or 10 mg twice daily), adalimumab (40 mg every other week), or placebo, all in combination with methotrexate.
-
Patient Population: Adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.
-
Primary Endpoints: The proportion of patients with an ACR20 response, the change from baseline in the Health Assessment Questionnaire–Disability Index (HAQ-DI), and the proportion of patients with a DAS28-4(ESR) of less than 2.6 at Month 6.
U-ACCOMPLISH & U-ACHIEVE (Upadacitinib in UC) [8][9][10][11]
-
Objective: To evaluate the efficacy and safety of upadacitinib as induction therapy in patients with moderately to severely active ulcerative colitis.
-
Design: Two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled induction studies. Patients were randomized (2:1) to receive upadacitinib (45 mg once daily) or placebo for 8 weeks.
-
Patient Population: Adults with a diagnosis of moderately to severely active ulcerative colitis.
-
Primary Endpoint: The proportion of patients achieving clinical remission per the Adapted Mayo score at Week 8.
OCTAVE Induction 1 & 2 (Tofacitinib in UC)
-
Objective: To evaluate the efficacy and safety of tofacitinib for the induction of remission in patients with moderately to severely active ulcerative colitis.
-
Design: Two identical Phase 3, randomized, double-blind, placebo-controlled trials. Patients were randomized to receive tofacitinib (10 mg twice daily) or placebo for 8 weeks.
-
Patient Population: Adults with moderately to severely active ulcerative colitis who had an inadequate response or were intolerant to corticosteroids, immunomodulators, or a TNF antagonist.
-
Primary Endpoint: The proportion of patients in clinical remission at Week 8.
References
- 1. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 2. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Long-term safety and efficacy of upadacitinib or adalimumab in patients with rheumatoid arthritis: results through 3 years from the SELECT-COMPARE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwirenews.com [medwirenews.com]
- 5. abidipharma.com [abidipharma.com]
- 6. rmdopen.bmj.com [rmdopen.bmj.com]
- 7. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 8. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative... : Falk Foundation [falkfoundation.org]
- 9. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. academic.oup.com [academic.oup.com]
Validating Target Engagement of Alpha-1 Adrenergic Receptor Antagonists: A Comparative Guide
A Note on "Upidosin mesylate": Initial searches for "this compound" did not yield any matching results in scientific literature or drug databases. It is highly probable that this is a typographical error. Based on the common nomenclature for alpha-1 adrenergic receptor antagonists, which often end in "-osin," this guide will focus on validating the target engagement of this class of drugs, using well-established examples such as Silodosin, Tamsulosin, and Alfuzosin.
This guide provides a comprehensive comparison of methods to validate the target engagement of alpha-1 adrenergic receptor antagonists for researchers, scientists, and drug development professionals.
Alpha-1 Adrenergic Receptor Signaling Pathway
The alpha-1 adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system.[1] They are activated by the catecholamines epinephrine and norepinephrine. There are three main subtypes: α1A, α1B, and α1D, all of which signal through the Gq/11 protein pathway.[1] Antagonists of these receptors are used to treat conditions like benign prostatic hyperplasia (BPH).
Figure 1: Alpha-1 adrenergic receptor signaling pathway.
Quantitative Comparison of Alpha-1 Adrenergic Receptor Antagonists
The binding affinity (Ki) of a drug to its target is a critical measure of target engagement. The following table summarizes the binding affinities of several common alpha-1 adrenergic receptor antagonists for the three receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity (α1A vs α1B) |
| Silodosin | 0.32 - 0.63 | 35 - 159 | 1.0 - 25 | High (~55-252x) |
| Tamsulosin | 0.2 - 3.9 | 3.9 - 38 | 3 - 20 | Moderate (~10-20x)[2] |
| Alfuzosin | 1.3 - 5.5 | 1.1 - 4.1 | 1.8 - 6.2 | Low (~1x) |
| Prazosin | 0.1 - 0.4 | 0.1 - 0.5 | 0.2 - 1.0 | Low (~1x)[3] |
| Doxazosin | 1.0 - 2.5 | 0.8 - 1.5 | 1.2 - 3.0 | Low (~1x)[3] |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols for Validating Target Engagement
Validating that a drug engages its intended target is a cornerstone of drug development. The following are key experimental protocols used to confirm and quantify the interaction of antagonists with alpha-1 adrenergic receptors.
Radioligand Binding Assay
This is a direct binding assay used to determine the affinity of a drug for its receptor.[4]
Objective: To measure the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific α1-AR subtype (α1A, α1B, or α1D) are prepared from cultured cells or tissues.
-
Radioligand Incubation: A known concentration of a radiolabeled ligand (e.g., [3H]prazosin) that binds to the receptor is incubated with the cell membranes.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the antagonist).
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Functional Cell-Based Assays: Calcium Flux Assay
Functional assays measure the biological response of a cell to a drug, confirming that the drug not only binds to the target but also modulates its function. For Gq-coupled receptors like α1-ARs, measuring changes in intracellular calcium is a common readout.[5][6]
Objective: To determine the potency (IC50) of an antagonist in blocking agonist-induced calcium mobilization.
Methodology:
-
Cell Culture: Cells stably expressing the desired α1-AR subtype are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: An agonist (e.g., phenylephrine) is added to the cells to stimulate the α1-ARs.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[7]
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
Figure 3: Workflow for a calcium flux assay.
In Vivo Target Engagement Studies
In vivo studies are essential to confirm that the drug reaches and binds to its target in a living organism.
Objective: To assess the in vivo potency and selectivity of an α1-AR antagonist.
Methodology:
-
Animal Models: Anesthetized animal models (e.g., dogs) are often used.[3]
-
Measurement of Physiological Response: The antagonist's effect on phenylephrine-induced increases in prostatic and blood pressure is measured.[3]
-
Data Analysis: The in vivo "pA2" values are calculated to determine the antagonist's potency in the target tissue (prostate) versus off-target tissues (blood vessels).[3]
Alternative In Vivo Method: Positron Emission Tomography (PET)
-
Radiolabeled Tracer: A PET tracer that specifically binds to α1-ARs is administered.
-
Imaging: PET imaging is used to visualize and quantify the distribution and density of the receptors.
-
Drug Challenge: The study can be repeated after administration of the antagonist to measure the displacement of the tracer, which indicates target occupancy.[8]
This comprehensive approach, combining in vitro binding and functional assays with in vivo studies, provides robust validation of target engagement for alpha-1 adrenergic receptor antagonists.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Upadacitinib and the Standard of Care for Rheumatoid Arthritis
Note to the reader: The initial query for "Upidosin mesylate" did not yield a recognized pharmaceutical agent. Based on the phonetic similarity, this guide proceeds under the assumption that the intended subject of inquiry is Upadacitinib (marketed as Rinvoq). Upadacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory conditions, including rheumatoid arthritis (RA). Therefore, this comparison will focus on Upadacitinib in the context of RA, measured against the established standard of care for this indication.
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, primarily affecting the joints. The therapeutic landscape for RA has evolved significantly, moving from broad immunosuppressants to targeted therapies. The current standard of care typically involves a "treat-to-target" approach, beginning with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), with methotrexate being the cornerstone of first-line therapy.[1][2][3] For patients who do not respond adequately to methotrexate, subsequent treatment options include biologic DMARDs (bDMARDs), such as TNF-α inhibitors (e.g., adalimumab), or targeted synthetic DMARDs (tsDMARDs), a class that includes Upadacitinib.[1][2]
This guide provides a detailed comparison of Upadacitinib with key components of the RA standard of care, namely methotrexate and the TNF-α inhibitor adalimumab, based on data from pivotal clinical trials.
Mechanism of Action
The therapeutic agents used in RA target different components of the inflammatory cascade.
-
Upadacitinib: As a selective JAK1 inhibitor, Upadacitinib modulates the signaling of various cytokines that are crucial to the pathophysiology of RA.[4][5][6] Cytokine binding to their receptors activates JAK enzymes, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[7][8] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By selectively inhibiting JAK1, Upadacitinib interferes with this pathway, thereby reducing inflammation.[6][7]
-
Methotrexate: The exact anti-inflammatory mechanism of methotrexate in RA is not fully elucidated but is thought to involve multiple pathways.[9][10] It is a folate antagonist that can inhibit purine metabolism, leading to an accumulation of adenosine, which has anti-inflammatory properties.[9][11][12] Additionally, methotrexate can inhibit T-cell activation and suppress the expression of intercellular adhesion molecules.[10]
-
Adalimumab: Adalimumab is a recombinant human monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α).[13][14][15] TNF-α is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade of RA.[13] By binding to both soluble and transmembrane forms of TNF-α, adalimumab prevents it from interacting with its p55 and p75 cell surface receptors, thereby blocking downstream inflammatory signaling.[15][16]
Signaling Pathway Diagrams
Caption: Upadacitinib selectively inhibits JAK1, interrupting the JAK-STAT signaling pathway.
Caption: Methotrexate exerts anti-inflammatory effects through multiple pathways.
Caption: Adalimumab neutralizes TNF-α, preventing downstream inflammatory signaling.
Clinical Efficacy
The efficacy of Upadacitinib has been evaluated in several Phase 3 clinical trials, known as the SELECT program. Below are comparative data from key trials.
Upadacitinib vs. Methotrexate (in MTX-Naïve Patients)
The SELECT-EARLY study was a randomized, double-blind trial that assessed the efficacy and safety of Upadacitinib monotherapy against methotrexate monotherapy in patients with moderately to severely active RA who were naïve to methotrexate.[17][18]
| Efficacy Endpoint (at Week 24) | Upadacitinib 15 mg | Methotrexate |
| ACR20 | 79% | 59% |
| ACR50 | 60% | 33% |
| ACR70 | 44% | 18% |
| DAS28-CRP <2.6 (Clinical Remission) | 48% | 18% |
| Inhibition of Radiographic Progression (ΔmTSS) | Significantly less progression | - |
Data from the SELECT-EARLY trial.[18]
Upadacitinib vs. Adalimumab (in MTX Inadequate Responders)
The SELECT-COMPARE study was a randomized, double-blind trial evaluating Upadacitinib and adalimumab, both in combination with methotrexate, in patients with an inadequate response to methotrexate.[19][20]
| Efficacy Endpoint (at Week 12) | Upadacitinib 15 mg + MTX | Adalimumab 40 mg + MTX |
| ACR20 | 71% | 63% |
| ACR50 | 45% | 29% |
| ACR70 | 25% | 13% |
| DAS28-CRP <2.6 (Clinical Remission) | 29% | 18% |
Data from the SELECT-COMPARE trial. Long-term data at 5 years showed numerically higher clinical responses with Upadacitinib versus adalimumab.[20]
Upadacitinib vs. Adalimumab (in TNF-Inhibitor Inadequate Responders)
The SELECT-SWITCH study was a Phase 3b/4 head-to-head trial comparing a switch to Upadacitinib versus cycling to adalimumab in patients with an inadequate response or intolerance to a TNF inhibitor.[21][22][23]
| Efficacy Endpoint (at Week 12) | Upadacitinib 15 mg | Adalimumab 40 mg |
| DAS28-CRP ≤3.2 (Low Disease Activity) | 43.3% | 22.4% |
| DAS28-CRP <2.6 (Clinical Remission) | 28.4% | 14.5% |
Data from the SELECT-SWITCH trial.[22][23]
Safety Profile
The safety profiles of these medications are distinct and are a critical consideration in therapeutic decision-making.
| Adverse Event Category | Upadacitinib | Methotrexate | Adalimumab |
| Common AEs | Upper respiratory tract infections, nausea, cough.[24] | Nausea, mucosal ulcers, elevated liver enzymes.[3] | Injection site reactions, upper respiratory tract infections, headache.[25] |
| Serious Infections | Increased risk, including opportunistic infections.[26] | Increased risk with higher doses and in combination therapy. | Increased risk, including tuberculosis and other opportunistic infections.[14] |
| Herpes Zoster | Higher rates observed compared to methotrexate and adalimumab.[20][27] | Lower risk. | Lower risk. |
| Malignancy | Potential increased risk of malignancies, including non-melanoma skin cancer.[19] | Risk of lymphoproliferative disorders. | Potential increased risk of lymphoma and other malignancies. |
| Cardiovascular Events | Potential increased risk of major adverse cardiovascular events (MACE).[19] | - | - |
| Thrombosis | Increased risk of venous thromboembolism (VTE).[19] | - | - |
| Lab Abnormalities | CPK elevation, neutropenia, lymphopenia, elevated liver enzymes, lipid elevations.[19][26] | Elevated liver enzymes, cytopenias. | - |
This table provides a general summary. The incidence of adverse events can vary based on patient population and concomitant medications.
Experimental Protocols
The following outlines the general methodology of the pivotal Phase 3 trials cited in this guide.
SELECT-EARLY (NCT02706873)
-
Objective: To assess the efficacy and safety of Upadacitinib monotherapy (15 mg and 30 mg once daily) versus methotrexate monotherapy in MTX-naïve patients with moderately to severely active RA.[28]
-
Design: Randomized, double-blind, active-controlled study.
-
Population: Adult patients with RA for ≥6 weeks who were MTX-naïve or had received MTX for ≤3 weeks.[28]
-
Primary Endpoints:
-
Key Assessments: Clinical efficacy (ACR20/50/70, DAS28-CRP), radiographic progression (modified Total Sharp Score), physical function (HAQ-DI), and safety.
SELECT-COMPARE (NCT02629159)
-
Objective: To evaluate the efficacy and safety of Upadacitinib (15 mg once daily) versus placebo and versus adalimumab (40 mg every other week), all on a background of stable methotrexate, in patients with an inadequate response to methotrexate.[20]
-
Design: Randomized, double-blind, placebo- and active-controlled study.
-
Population: Adult patients with moderately to severely active RA with an inadequate response to methotrexate.
-
Primary Endpoints:
-
Proportion of patients achieving ACR20 at Week 12 (Upadacitinib vs. Placebo).
-
Change from baseline in HAQ-DI at Week 12 (Upadacitinib vs. Placebo).
-
Proportion of patients achieving clinical remission (DAS28-CRP <2.6) at Week 12 (Upadacitinib vs. Placebo).
-
-
Key Assessments: The study also included head-to-head comparisons of Upadacitinib versus adalimumab on various efficacy measures.
Experimental Workflow Diagram
Caption: A generalized workflow for a Phase 3 RA clinical trial.
Conclusion
Upadacitinib has demonstrated significant efficacy in the treatment of rheumatoid arthritis, showing superiority over both methotrexate in MTX-naïve patients and adalimumab in patients with an inadequate response to methotrexate or other TNF inhibitors.[26][28][29] As a selective JAK1 inhibitor, it offers a distinct mechanism of action compared to traditional csDMARDs and biologic agents like TNF-α inhibitors. This positions Upadacitinib as a valuable therapeutic option, particularly for patients who have had an inadequate response to first-line therapies.
However, the choice of therapy requires a careful evaluation of the benefit-risk profile for each patient. The safety profile of Upadacitinib includes an increased risk of serious infections, herpes zoster, thrombosis, and potential cardiovascular events, which must be weighed against its demonstrated efficacy in achieving low disease activity and clinical remission.[19][26] The long-term safety data continue to be collected and will further inform the optimal placement of Upadacitinib in the RA treatment paradigm.
References
- 1. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 3. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upadacitinib - Wikipedia [en.wikipedia.org]
- 6. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 7. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 8. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 9. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. opalbiopharma.com [opalbiopharma.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 16. The role of adalimumab in rheumatic and autoimmune disorders: comparison with other biologic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Upadacitinib Monotherapy in Methotrexate‐Naive Patients With Moderately‐to‐Severely Active Rheumatoid Arthritis (SELECT‐EARLY): A Multicenter, Multi‐Country, Randomized, Double‐Blind, Active Comparator–Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Upadacitinib Monotherapy Meets All Primary and Ranked Secondary Endpoints Versus Methotrexate in a Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]
- 19. Long-Term Safety and Efficacy of Upadacitinib or Adalimumab in Patients With Rheumatoid Arthritis: 7-Year Data From the SELECT-COMPARE Study - ACR Meeting Abstracts [acrabstracts.org]
- 20. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. investing.com [investing.com]
- 22. news.abbvie.com [news.abbvie.com]
- 23. hcplive.com [hcplive.com]
- 24. Upadacitinib Effective in RA Patients with Inadequate Methotrexate Response | Docwire News [docwirenews.com]
- 25. openaccessjournals.com [openaccessjournals.com]
- 26. Upadacitinib monotherapy versus methotrexate monotherapy in patients with rheumatoid arthritis: efficacy and safety through 5 years in the SELECT-EARLY randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Upadacitinib Monotherapy versus Methotrexate in Patients with Rheumatoid Arthritis: Efficacy and Safety Through 5 Years in the SELECT-EARLY Randomized Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 28. Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Upidosin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Upidosin mesylate (also known as Rec 15/2739 or SB-216469), a uroselective α1-adrenoceptor antagonist, with other commercially available alternatives. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions for their preclinical and clinical investigations.
Introduction to this compound
Upidosin is a potent and selective antagonist of α1-adrenoceptors, with a pharmacological profile that demonstrates uroselectivity. This selectivity is attributed to its high affinity for the α1A-adrenoceptor subtype, which is predominantly expressed in the prostate and lower urinary tract, relative to the α1B-adrenoceptor subtype found in blood vessels. This characteristic suggests a potentially lower risk of cardiovascular side effects, such as orthostatic hypotension, compared to less selective α1-blockers.
Comparative Receptor Binding Affinity
The cross-reactivity of a compound is a critical parameter in drug development, as off-target binding can lead to undesirable side effects. The following tables summarize the binding affinities (Ki or Kb values in nM) of this compound and its alternatives for various adrenoceptor subtypes. Lower values indicate higher binding affinity.
Table 1: Binding Affinity (Ki/Kb, nM) of this compound and Comparator Drugs at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | α1A:α1B Selectivity Ratio | α1A:α1D Selectivity Ratio | Reference |
| Upidosin (Rec 15/2739) | 0.34 | 3.9 | 1.5 | 11.5 | 4.4 | [1] |
| Tamsulosin | 0.17 | 2.2 | 0.5 | 12.9 | 2.9 | [2] |
| Alfuzosin | 2.5 | 2.5 | 2.5 | 1 | 1 | [2] |
| Silodosin | 0.63 | 100 | 32 | 158.7 | 50.8 | [3] |
| Prazosin | 0.17 | 0.14 | 0.44 | 0.8 | 2.6 | [2] |
Table 2: Cross-Reactivity of this compound at Other Receptors
| Receptor | Binding Affinity (Ki, nM) | Reference |
| α2-Adrenoceptor | 33.3 | [1] |
| Dopamine D2 | ~100-fold lower than α1A | [1] |
Functional Antagonism and Uroselectivity
Beyond receptor binding, the functional consequence of this binding is paramount. Functional assays provide insights into the actual antagonistic potency of these compounds in a physiological context.
Table 3: Functional Antagonist Potency (Kb, nM) in Isolated Tissues
| Compound | Rabbit Prostate (α1A-predominant) | Rabbit Aorta (α1B-predominant) | Uroselectivity Ratio (Aorta Kb / Prostate Kb) | Reference |
| Upidosin (Rec 15/2739) | 2-3 | 20-100 | ~10-33 | [1] |
| Tamsulosin | 0.2-0.5 | 2-5 | ~10 | [2] |
| Alfuzosin | 3-10 | 3-10 | ~1 | [2] |
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of this compound and comparator drugs for α1-adrenoceptor subtypes.
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes.
-
Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [3H]prazosin) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Isolated Tissue Studies)
These assays measure the ability of a compound to antagonize the physiological response induced by an agonist in an isolated tissue.
-
Objective: To determine the functional antagonist potency (Kb) of this compound and comparator drugs.
-
General Procedure:
-
Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes are isolated (e.g., rabbit prostate for α1A, rabbit aorta for α1B).
-
Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency (Kb) is calculated from the rightward shift of the agonist concentration-response curve using the Schild equation.
-
Visualizing Key Concepts
The following diagrams illustrate the signaling pathway of α1-adrenoceptors and the workflow of a typical radioligand binding assay.
References
- 1. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of tamsulosin, alfuzosin or silodosin as monotherapy for LUTS in BPH – a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Upadacitinib for Rheumatoid Arthritis
An Objective Analysis of Efficacy and Safety Data for Researchers and Drug Development Professionals
Introduction
The treatment landscape for rheumatoid arthritis (RA), a chronic autoimmune inflammatory disease, has been significantly advanced by the introduction of targeted therapies.[1][2] Among these, Janus kinase (JAK) inhibitors have emerged as a prominent class of oral medications. This guide provides a comparative analysis of Upadacitinib, a selective JAK1 inhibitor, against other key treatments for moderate to severe rheumatoid arthritis.[3][4] The initial search for "Upidosin mesylate" did not yield a recognized pharmaceutical agent; based on the context of experimental data and signaling pathways, this guide focuses on Upadacitinib.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reproducibility of experimental results for Upadacitinib. It includes a summary of quantitative data from pivotal clinical trials, detailed experimental protocols for key assessments, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: The JAK-STAT Signaling Pathway
Upadacitinib functions as a competitive inhibitor of adenosine triphosphate (ATP) at the binding site of Janus kinase 1 (JAK1).[5][6][7] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines.[5][6][8] By selectively targeting JAK1, Upadacitinib modulates the inflammatory cascade central to the pathophysiology of rheumatoid arthritis.[4][6][7]
Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Comparative Efficacy of Upadacitinib
Clinical trial data has demonstrated the efficacy of Upadacitinib in patients with rheumatoid arthritis, including those with an inadequate response to methotrexate (MTX) or biologic disease-modifying antirheumatic drugs (bDMARDs).[2][3] The following tables summarize key efficacy data from head-to-head and placebo-controlled studies, comparing Upadacitinib with Adalimumab (a TNF inhibitor) and Tofacitinib (another JAK inhibitor).
Table 1: Efficacy of Upadacitinib vs. Adalimumab in MTX-Inadequate Responders (SELECT-COMPARE Study)
| Efficacy Endpoint (at 5 years) | Upadacitinib 15 mg QD + MTX | Adalimumab 40 mg EOW + MTX |
| CDAI Remission (≤2.8) | 24.6% | 18.7% |
| DAS28-CRP <2.6 | 31.8% | 23.2% |
| Data from the SELECT-COMPARE study, a randomized, double-blind, active- and placebo-controlled Phase 3 trial.[9] |
Table 2: Efficacy of Upadacitinib vs. Adalimumab in TNF-Inhibitor Failures (SELECT-SWITCH Study)
| Efficacy Endpoint (at 12 weeks) | Upadacitinib 15 mg QD + MTX | Adalimumab 40 mg EOW + MTX |
| Low Disease Activity (DAS28-CRP ≤3.2) | 43.3% | 22.4% |
| Remission (DAS28-CRP <2.6) | 28.4% | 14.5% |
| Data from the SELECT-SWITCH study, a Phase 3b/4 head-to-head trial.[1][10][11] |
Table 3: Comparative Efficacy of JAK Inhibitors (Network Meta-Analysis)
| Efficacy Endpoint | Upadacitinib 15 mg + MTX | Tofacitinib 5 mg + MTX | Adalimumab + MTX |
| ACR20 Response Rate (SUCRA)* | 0.820 | 0.424 | 0.371 |
| SUCRA (Surface Under the Cumulative Ranking Curve) values indicate the probability of being the best treatment. Higher values suggest greater efficacy. Data from a Bayesian network meta-analysis of randomized controlled trials.[12] |
Comparative Safety Profile
The safety profile of Upadacitinib has been extensively studied in clinical trials. The most common adverse events include upper respiratory tract infections, nasopharyngitis, and urinary tract infections.[10] The following table provides a summary of key safety findings from a long-term study.
Table 4: Safety Profile of Upadacitinib vs. Adalimumab (SELECT-COMPARE Study - 5 Years)
| Adverse Event of Special Interest | Upadacitinib 15 mg QD + MTX | Adalimumab 40 mg EOW + MTX |
| Herpes Zoster | Numerically higher | Lower |
| Lymphopenia | Numerically higher | Lower |
| Creatine Phosphokinase Elevation | Numerically higher | Lower |
| Hepatic Disorder | Numerically higher | Lower |
| Non-melanoma Skin Cancer | Numerically higher | Lower |
| Rates of overall treatment-emergent adverse events were generally similar between the two groups.[9] |
Experimental Protocols
The reproducibility of the presented data relies on standardized and well-defined experimental protocols. Below are the methodologies for the key efficacy endpoints used in the cited clinical trials.
American College of Rheumatology (ACR) Response Criteria (ACR20/50/70)
The ACR response criteria are a composite measure used to assess the efficacy of treatments for rheumatoid arthritis in clinical trials.[13] An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria:[13][14]
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Health Assessment Questionnaire (HAQ) disability index
-
Acute-phase reactant (C-reactive protein or erythrocyte sedimentation rate)
ACR50 and ACR70 responses are defined by 50% and 70% improvements, respectively.[14]
Disease Activity Score 28-C-Reactive Protein (DAS28-CRP)
The DAS28-CRP is a composite index used to measure disease activity in rheumatoid arthritis. It is calculated using the following formula:
DAS28-CRP = 0.56 * sqrt(TJC28) + 0.28 * sqrt(SJC28) + 0.36 * ln(CRP + 1) + 0.014 * GH + 0.96
Where:
-
TJC28: Tender joint count (out of 28)
-
SJC28: Swollen joint count (out of 28)
-
CRP: C-reactive protein level (mg/L)
-
GH: Patient's global health assessment (on a 100 mm visual analog scale)
Disease activity is categorized as follows:
-
Remission: DAS28-CRP < 2.6
-
Low disease activity: 2.6 ≤ DAS28-CRP ≤ 3.2
-
Moderate disease activity: 3.2 < DAS28-CRP ≤ 5.1
-
High disease activity: DAS28-CRP > 5.1
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase 3 randomized controlled trial in rheumatoid arthritis, similar to the design of the SELECT program trials.
Caption: A simplified workflow for a typical rheumatoid arthritis clinical trial.
The available experimental data from large-scale clinical trials provide a strong basis for the reproducibility of Upadacitinib's efficacy and safety profile in the treatment of moderate to severe rheumatoid arthritis. Head-to-head comparisons with Adalimumab and network meta-analyses including Tofacitinib suggest a favorable benefit-risk profile for Upadacitinib. The standardized methodologies for assessing clinical endpoints, such as the ACR response criteria and DAS28-CRP, are crucial for the consistent evaluation of treatment effects across different studies. This guide offers a consolidated overview to aid researchers and drug development professionals in their understanding and evaluation of Upadacitinib within the evolving landscape of rheumatoid arthritis therapies.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 9. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. investing.com [investing.com]
- 11. hcplive.com [hcplive.com]
- 12. Comparison of the efficacy and safety of tofacitinib and upadacitinib in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quanticate.com [quanticate.com]
- 14. Website [eprovide.mapi-trust.org]
Upidosin Mesylate vs. Free Base: A Comparative Analysis for Drug Development Professionals
For researchers and scientists in the field of drug development, the choice between a salt form and the free base of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a drug's performance. This guide provides a detailed comparison of upidosin mesylate and its free base form, offering insights into their potential differences in activity, supported by general principles of salt formation and proposed experimental protocols.
Physicochemical Properties and Inferred Activity
The conversion of a free base to a salt form, such as a mesylate, is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of a compound.[1][2] Methanesulfonic acid is a strong acid, and its salt with a basic compound like upidosin is expected to have significantly higher solubility in aqueous media compared to the free base, particularly at physiological pH.
This difference in solubility is expected to directly influence the bioavailability of the drug. A higher dissolution rate can lead to faster absorption and higher plasma concentrations, which could translate to a more rapid onset of action and potentially greater efficacy.
Comparative Data Summary
The following table summarizes the anticipated differences between this compound and its free base form based on general pharmaceutical principles. The values presented are hypothetical and serve to illustrate the expected trends.
| Property | This compound (Expected) | Upidosin Free Base (Expected) | Rationale |
| Aqueous Solubility | Higher | Lower | Mesylate salt formation with the basic nitrogen in upidosin increases polarity and interaction with water.[1][2] |
| Dissolution Rate | Faster | Slower | Higher solubility generally leads to a faster rate of dissolution.[2] |
| In Vitro Potency (IC50) | Similar | Similar | The intrinsic ability of the upidosin molecule to bind to the α-1 adrenoceptor should be identical, assuming complete dissolution in the assay buffer. |
| In Vivo Efficacy | Potentially Higher/Faster | Potentially Lower/Slower | Improved solubility and dissolution of the mesylate could lead to better absorption and higher bioavailability, resulting in a more pronounced pharmacological effect. |
| Chemical Stability | Potentially Higher | Potentially Lower | Salt forms can be more crystalline and less prone to degradation than the corresponding free base. |
| Hygroscopicity | Potentially Higher | Lower | Salt forms can be more hygroscopic, which may require specific handling and storage conditions. |
Experimental Protocols
To empirically determine the differences in activity between this compound and its free base, the following experimental protocols are proposed.
In Vitro Radioligand Binding Assay
Objective: To determine and compare the binding affinity (Ki) of this compound and its free base to the human α-1A, α-1B, and α-1D adrenoceptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human α-1A, α-1B, or α-1D adrenoceptors are prepared.
-
Radioligand: [³H]-Prazosin, a known high-affinity antagonist for α-1 adrenoceptors, is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure:
-
A constant concentration of [³H]-Prazosin (e.g., 0.25 nM) is incubated with the cell membranes.
-
Increasing concentrations of this compound or upidosin free base (e.g., 10⁻¹¹ to 10⁻⁵ M) are added to compete with the radioligand binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess and compare the functional antagonist activity of this compound and its free base by measuring their ability to inhibit agonist-induced calcium mobilization.
Methodology:
-
Cell Line: A stable cell line expressing a human α-1 adrenoceptor subtype (e.g., CHO-K1 cells expressing α-1A).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM is used to load the cells.
-
Agonist: A selective α-1 adrenoceptor agonist such as phenylephrine or A-61603.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound or upidosin free base for a defined period (e.g., 30 minutes).
-
The agonist is then added to stimulate the receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis: Dose-response curves are generated for the antagonist activity, and the IC50 values are calculated.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of α-1 adrenoceptor antagonism by upidosin.
Caption: Experimental workflow for comparing this compound and its free base.
References
Orthologous Validation of Upadacitinib's Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the orthologous validation of Janus Kinase 1 (JAK1) as the therapeutic target for Upadacitinib. We will explore supporting experimental data, detail relevant methodologies, and compare its performance with other Janus Kinase (JAK) inhibitors.
Introduction to Upadacitinib and its Target
Upadacitinib is an oral, selective JAK1 inhibitor approved for the treatment of several inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[1][2] Its mechanism of action involves the inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway transduces signals for numerous cytokines and growth factors that are pivotal in inflammation and immune responses.[3] The selectivity of Upadacitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key characteristic, hypothesized to contribute to its efficacy and safety profile.[4][5]
Orthologous validation is a critical step in drug development, confirming that a drug candidate effectively modulates its intended target in relevant animal models, which possess an orthologous (evolutionarily corresponding) target to humans. This validation provides confidence in the translatability of preclinical findings to human clinical trials.
Comparative Analysis of JAK Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency of Upadacitinib and other JAK inhibitors against the four members of the JAK family. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [6] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | [7] |
| Baricitinib | 5.9 | 5.7 | >400 | - | [7] |
| Filgotinib | 10–53 | 28–29 | 311–810 | 116–177 | [7] |
Orthologous Validation in a Preclinical Model of Arthritis
A key study validating the in vivo efficacy of Upadacitinib on its orthologous target was conducted in a rat model of adjuvant-induced arthritis. This model is widely used as it shares pathological features with human rheumatoid arthritis.
In Vivo Efficacy Comparison
| Compound | Efficacy in Rat Adjuvant-Induced Arthritis | Effect on Reticulocyte Deployment (JAK2-dependent) | Effect on NK Cell Depletion (JAK3-dependent) | Reference |
| Upadacitinib | Dose-dependent suppression of paw swelling and bone destruction | Reduced effect compared to efficacy | Reduced effect compared to efficacy | [5][8] |
| Tofacitinib | Dose-dependent suppression of paw swelling and bone destruction | Potent inhibition | Potent inhibition, similar to efficacy | [5][8] |
These findings demonstrate that while both Upadacitinib and Tofacitinib are efficacious in the rat arthritis model, the higher selectivity of Upadacitinib for JAK1 results in a more targeted effect with less impact on JAK2 and JAK3-mediated processes.[5][8]
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the IC50 values of JAK inhibitors.
Objective: To measure the enzymatic activity of a specific JAK kinase in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
ATP
-
Substrate peptide (e.g., IRS1-tide)[10]
-
Test inhibitor (e.g., Upadacitinib)
-
Detection reagent (e.g., Kinase-Glo® MAX)[10]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2]
-
Stop the reaction and measure the remaining ATP using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (In Vitro)
This protocol describes a method to assess the inhibition of cytokine-induced STAT phosphorylation in cells.
Objective: To measure the ability of a JAK inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation.
Materials:
-
Human or animal-derived cells expressing the target JAK (e.g., human whole blood, specific cell lines)[8]
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3)[6]
-
Test inhibitor (e.g., Upadacitinib)
-
Fixation buffer (e.g., paraformaldehyde)[3]
-
Permeabilization buffer (e.g., methanol)[3]
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)[3]
-
Flow cytometer
Procedure:
-
Pre-incubate the cells with serial dilutions of the test inhibitor.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes).[3]
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with the anti-phospho-STAT antibody.
-
Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation.
-
Calculate the percentage of inhibition and determine the IC50 value.
Rat Adjuvant-Induced Arthritis Model (In Vivo)
This protocol provides a general outline for an in vivo efficacy study.
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a preclinical model of rheumatoid arthritis.
Materials:
-
Lewis rats
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., Upadacitinib) and vehicle
-
Calipers for measuring paw swelling
-
Micro-CT scanner for bone erosion assessment (optional)
Procedure:
-
Induce arthritis by injecting CFA into the subplantar region of one hind paw of each rat.
-
Once arthritis is established, randomly assign the animals to treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound orally once or twice daily for a specified duration.
-
Monitor paw swelling regularly using calipers.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, micro-CT).
-
Analyze the data to determine the effect of the treatment on paw swelling and bone erosion.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: A simplified workflow for the orthologous validation of a JAK inhibitor.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Upidosin Mesylate Analogs: A Guide for Researchers
A comprehensive comparative analysis of Upidosin mesylate analogs is not currently feasible due to the limited availability of public-domain data on specific, synthesized, and evaluated analogs of this compound. Upidosin, also known as SB-216469 and Rec 15/2739, is recognized as a uroselective α1-adrenoceptor antagonist with a notable selectivity for the α1A subtype. This property makes it a compound of interest for research into conditions such as benign prostatic hyperplasia (BPH).
While the mechanism of Upidosin and other α1A-adrenoceptor antagonists is generally understood to involve the blockade of adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow, a direct comparison of this compound with its own structural analogs is hampered by a lack of published research detailing the synthesis and pharmacological testing of such derivatives.
General Approach to Comparative Analysis of α1A-Adrenoceptor Antagonists
For researchers interested in the broader field of uroselective α1A-adrenoceptor antagonists, a comparative analysis would typically involve the following key experiments and data points. The methodologies provided here are generalized based on standard practices in the field and can serve as a template for the evaluation of any new Upidosin analogs that may be developed.
Data Presentation
A crucial aspect of a comparative guide is the clear and concise presentation of quantitative data. Below is a template for a table that could be used to compare the pharmacological profiles of this compound and its potential analogs.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio | Functional Potency (pA2) in Prostate Tissue | Functional Potency (pA2) in Aortic Tissue | In Vivo Uroselectivity (Prostate vs. Blood Pressure) |
| Upidosin | ||||||||
| Analog 1 | ||||||||
| Analog 2 | ||||||||
| Analog 3 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for objective comparison.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for α1A, α1B, and α1D adrenoceptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the recombinant human α1A, α1B, and α1D adrenoceptor subtypes.
-
Incubate the membrane preparations with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays (Tissue Bath Studies):
-
Objective: To assess the functional antagonist potency (pA2) of the compounds in tissues rich in specific α1-adrenoceptor subtypes.
-
Methodology:
-
Isolate tissues such as rat or human prostate (predominantly α1A) and rat aorta (predominantly α1B/α1D).
-
Mount the tissue strips in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Record isometric contractions using force-displacement transducers.
-
Construct cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) in the absence and presence of increasing concentrations of the test compounds.
-
Calculate the pA2 values from the Schild plot analysis, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
3. In Vivo Uroselectivity Studies:
-
Objective: To evaluate the relative effects of the compounds on the lower urinary tract versus the cardiovascular system in an animal model.
-
Methodology:
-
Anesthetize a suitable animal model (e.g., male beagle dogs or spontaneously hypertensive rats).
-
Catheterize the femoral artery to measure blood pressure and the urethra to measure intraurethral pressure.
-
Administer an α1-adrenoceptor agonist (e.g., phenylephrine) intravenously to induce increases in both blood pressure and intraurethral pressure.
-
Administer the test compounds intravenously at increasing doses and measure their ability to inhibit the agonist-induced responses.
-
Calculate the dose ratios required to produce a certain level of inhibition (e.g., 50%) in both parameters to determine the uroselectivity index.
-
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Caption: α1A-Adrenoceptor signaling pathway in prostate smooth muscle and the inhibitory action of Upidosin and its analogs.
Caption: A typical experimental workflow for the comparative assessment of novel Upidosin analogs.
A Head-to-Head Comparison of Upidosin Mesylate and Tamsulosin for Researchers in Drug Development
In the landscape of therapeutic agents targeting lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), α1-adrenoceptor antagonists stand as a cornerstone of treatment. This guide provides a detailed, data-driven comparison of two such agents: this compound (also known as Rec 15/2739) and Tamsulosin. Both compounds exhibit selectivity for the α1A-adrenoceptor subtype, which is predominantly expressed in the prostate and bladder neck, making them attractive candidates for targeted BPH therapy with potentially fewer cardiovascular side effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, supported by experimental data.
Mechanism of Action: Targeting the α1-Adrenoceptor
Both this compound and Tamsulosin are antagonists of α1-adrenoceptors. These receptors are G-protein coupled receptors that, upon stimulation by endogenous catecholamines like norepinephrine, mediate smooth muscle contraction. In the context of BPH, antagonism of α1A-adrenoceptors in the prostate and bladder neck leads to smooth muscle relaxation, alleviating urinary obstruction and improving urine flow.[1][2][3]
The signaling pathway for α1-adrenoceptor mediated smooth muscle contraction is depicted below.
Comparative Receptor Binding Affinity
A crucial aspect of α1-adrenoceptor antagonist development is selectivity for the α1A subtype over the α1B subtype, which is predominantly found in vascular smooth muscle and is associated with hypotensive side effects.[1][3]
| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity (α1A vs α1B) |
| This compound | α1A | Data not available | Moderately selective for α1A |
| α1B | Data not available | ||
| α1D | Data not available | Selective for α1D relative to α1B[4] | |
| Tamsulosin | α1A | ~9.8 (approx. pA2 in human prostate)[4] | 3.9 - 38 fold[5] |
| α1B | 8.9 - 9.2 (pKB)[6] | ||
| α1D | 10.1 (pKB)[6] |
Functional Antagonist Activity
Functional assays provide insights into the potency of these compounds in a physiological context.
| Compound | Tissue/Assay | Potency (pA2/pKB) | Uroselectivity |
| This compound | Human Prostate | Compares well with α1A binding affinity[4] | More potent on prostatic pressure vs. blood pressure[4] |
| Urethra/Prostate (Kb) | 2-3 nM[7][8] | ||
| Ear Artery/Aorta (Kb) | 20-100 nM[7][8] | ||
| Tamsulosin | Human Prostate | 10.0 (pKB)[6] | High |
| Rat Aorta (α1D) | 10.1 (pKB)[6] | ||
| Rat Spleen (α1B) | 8.9 - 9.2 (pKB)[6] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical for determining its dosing regimen and potential for drug-drug interactions.
| Parameter | This compound | Tamsulosin |
| Absorption | Data not available | 90% absorbed in fasted state; food increases bioavailability by 30%[5] |
| Distribution | Data not available | 94-99% protein bound, primarily to α1-acid glycoprotein[5] |
| Metabolism | Data not available | Extensively metabolized by CYP3A4 and CYP2D6[9][10] |
| Excretion | Data not available | 8.7-15% excreted unchanged in urine[9] |
| Half-life | Data not available | ~9-13 hours in healthy individuals; 14-15 hours in BPH patients[11] |
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for different α1-adrenoceptor subtypes.
-
Methodology:
-
Cloned human α1A, α1B, and α1D adrenoceptors are stably expressed in a suitable cell line (e.g., Rat-1 fibroblasts).
-
Cell membranes expressing the receptors are prepared.
-
Competition binding experiments are performed by incubating the cell membranes with a radiolabeled ligand (e.g., [3H]prazosin or [125I]HEAT) and increasing concentrations of the unlabeled antagonist (this compound or Tamsulosin).
-
After incubation, bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The IC50 values (concentration of antagonist that inhibits 50% of specific binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional Antagonism Assays
-
Objective: To determine the functional potency (pA2 or pKB) of the compounds in isolated tissues.
-
Methodology:
-
Isolated tissue preparations (e.g., human prostate strips, rat aorta rings) are mounted in organ baths containing a physiological salt solution and aerated with 95% O2/5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to an agonist (e.g., noradrenaline or phenylephrine) are obtained in the absence and presence of increasing concentrations of the antagonist (this compound or Tamsulosin).
-
The antagonist is incubated with the tissue for a defined period before adding the agonist.
-
The contractile responses are measured isometrically.
-
The pA2 or pKB values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, are calculated using Schild analysis.
-
Summary and Conclusion
Both this compound and Tamsulosin are selective α1A-adrenoceptor antagonists with pharmacological profiles that make them suitable for the treatment of BPH. Tamsulosin is a well-characterized compound with high affinity for the α1A and α1D subtypes and proven clinical efficacy. This compound also demonstrates selectivity for the α1A and α1D adrenoceptors and shows promising uroselectivity in preclinical models.[4][7][8]
While extensive quantitative data is available for Tamsulosin, further studies are required to fully elucidate the binding affinities of this compound at the cloned human α1-adrenoceptor subtypes. Such data would allow for a more direct and comprehensive comparison of their receptor pharmacology. The information presented in this guide provides a solid foundation for researchers to understand the key similarities and differences between these two compounds and to inform future drug development efforts in the field of urology.
References
- 1. Tamsulosin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenergic Receptor | DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Tamsulosin Monograph for Professionals - Drugs.com [drugs.com]
Independent Verification of Upidosin Mesylate Findings: A Comparative Analysis of α1-Adrenoceptor Antagonists in the Management of Urethral Obstruction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Upidosin mesylate with other α1-adrenoceptor antagonists for the treatment of urethral obstruction, primarily associated with benign prostatic hyperplasia (BPH). Due to the limited publicly available data on this compound, this guide focuses on a comparative analysis of established alternatives, providing a framework for the independent verification of this compound's potential efficacy and safety profile.
Mechanism of Action: α1-Adrenoceptor Antagonism
This compound is an antagonist of α1-adrenoceptors with moderate selectivity for the α1A subtype.[1] This mechanism is central to the treatment of lower urinary tract symptoms (LUTS) associated with BPH. The smooth muscle tone of the prostate and bladder neck is regulated by α1-adrenoceptors, with the α1A subtype being the most predominantly expressed in human prostate tissue. By blocking these receptors, α1-adrenoceptor antagonists induce relaxation of the prostatic and urethral smooth muscle, leading to improved urinary flow and a reduction in BPH symptoms.[1][2][3][4][5]
Below is a diagram illustrating the signaling pathway affected by α1-adrenoceptor antagonists.
Caption: Signaling pathway of α1-adrenoceptor antagonists.
Comparative Analysis of α1-Adrenoceptor Antagonists
While specific clinical data for this compound is not widely available, a comparison with established α1-blockers such as Tamsulosin, Silodosin, and Alfuzosin can provide a benchmark for its potential therapeutic profile.
| Feature | Tamsulosin | Silodosin | Alfuzosin | This compound (Projected) |
| Receptor Selectivity | Selective for α1A and α1D subtypes.[6][[“]][8][[“]] | Highly selective for the α1A subtype.[1][2][4][10][11] | Functionally uroselective, but not receptor subtype specific.[3][12][13][14][15] | Moderately selective for the α1A subtype.[1] |
| Indications | Benign Prostatic Hyperplasia (BPH).[6][16] | Benign Prostatic Hyperplasia (BPH).[1][16] | Benign Prostatic Hyperplasia (BPH).[12][14][16] | Urethral obstruction (under investigation).[1] |
| Reported Efficacy | Improvement in maximum urinary flow rate (Qmax) and reduction in BPH symptoms.[8][17] | Significant improvement in both voiding and storage symptoms of BPH.[1][10] | Effective in improving urinary flow rate and reducing symptom scores.[13] | Data not publicly available. |
| Common Adverse Events | Dizziness, retrograde ejaculation.[16] | Ejaculatory dysfunction, dizziness.[11] | Dizziness, headache, fatigue.[12] | Data not publicly available. |
| Cardiovascular Side Effects | Minimal effect on blood pressure at therapeutic doses.[8] | Low incidence of orthostatic hypotension due to high α1A selectivity.[2] | Lower incidence of hypotension compared to less selective alpha-blockers.[3] | Data not publicly available. |
Experimental Protocols for Clinical Evaluation
The clinical development of drugs for BPH and urethral obstruction typically involves a series of standardized trials to establish efficacy and safety. The following outlines a general workflow for such clinical investigations.
Caption: Typical clinical trial workflow for BPH drugs.
Key Experiments and Methodologies:
1. Uroflowmetry:
-
Objective: To measure the rate of urine flow (Qmax).
-
Methodology: Patients are asked to void into a specialized funnel connected to a measuring device. The maximum flow rate is recorded. This is a primary endpoint in many BPH clinical trials.
2. Post-Void Residual (PVR) Urine Volume Measurement:
-
Objective: To determine the amount of urine left in the bladder after urination.
-
Methodology: Typically measured using a portable ultrasound bladder scanner immediately after the patient has voided.
3. International Prostate Symptom Score (IPSS):
-
Objective: To quantify the severity of lower urinary tract symptoms.
-
Methodology: A standardized and validated patient questionnaire consisting of seven questions about urinary symptoms and one question about quality of life. The total score ranges from 0 to 35, with higher scores indicating more severe symptoms.
4. Safety and Tolerability Assessments:
-
Objective: To monitor for adverse events.
-
Methodology: Regular monitoring of vital signs (including blood pressure in standing and supine positions to assess for orthostatic hypotension), electrocardiograms (ECGs), and laboratory tests (blood chemistry and hematology). All patient-reported adverse events are recorded and classified.
Conclusion
This compound, as an α1A-adrenoceptor antagonist, operates within a well-understood therapeutic class for the management of urethral obstruction. While its potential efficacy is suggested by its mechanism of action, a comprehensive evaluation requires robust clinical trial data. The established profiles of Tamsulosin, Silodosin, and Alfuzosin provide a clear benchmark for the performance and safety that would be expected of a new agent in this class. Independent verification of this compound's findings will necessitate randomized, controlled clinical trials that assess key efficacy endpoints such as improvement in Qmax and IPSS, alongside a thorough evaluation of its safety profile, particularly concerning cardiovascular and ejaculatory function. Researchers and drug development professionals are encouraged to utilize the comparative data and experimental outlines provided in this guide to inform their own investigations and analyses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tamsulosin Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 8. droracle.ai [droracle.ai]
- 9. Tamsulosin Pharmacology - Consensus Academic Search Engine [consensus.app]
- 10. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silodosin : a new subtype selective alpha-1 antagonist for the treatment of lower urinary tract symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urology-textbook.com [urology-textbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ovid.com [ovid.com]
- 16. Benign prostatic hyperplasia (BPH) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Upidosin Mesylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Upidosin mesylate, a clear understanding of the proper disposal procedures is paramount. This guide provides essential, step-by-step information to manage the disposal of this compound in a manner that prioritizes safety and adheres to regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a potentially hazardous pharmaceutical waste. This approach is informed by the hazardous characteristics of other mesylate compounds, such as Pergolide Mesylate, which is known to be hazardous upon ingestion, inhalation, or contact with skin and eyes[1]. Therefore, treating this compound with a high degree of caution is essential.
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical waste in the United States is governed by stringent regulations from the Environmental Protection Agency (EPA) and may also fall under the purview of the Drug Enforcement Administration (DEA) if the substance is controlled. It is crucial to partner with a certified hazardous waste disposal vendor to ensure compliance with all federal, state, and local regulations.
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste. Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
-
State and Local Regulations: Individual states and municipalities often have their own specific requirements for pharmaceutical waste disposal that may be more stringent than federal law.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the potential hazards, appropriate personal protective equipment should be worn at all times when handling this compound.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powders outside of a fume hood |
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step.
This compound Disposal Workflow
Experimental Protocols for Decontamination
In the event of a small spill of this compound, the following decontamination protocol should be followed. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Absorbent pads
-
Decontaminating solution (e.g., a suitable laboratory detergent solution)
-
Hazardous waste bags
-
"Hazardous Waste" labels
Procedure:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent it from spreading. If the spilled material is a powder, be careful not to create dust.
-
Apply Decontaminant: Apply the decontaminating solution to the absorbent pads and the surrounding area, working from the outside in.
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a designated hazardous waste bag.
-
Clean the Area: Wipe the spill area again with the decontaminating solution, followed by a final rinse with water if appropriate for the surface.
-
Dispose of Waste: Seal and label the hazardous waste bag and dispose of it in the designated hazardous waste container for this compound.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Signaling Pathway for Responsible Disposal
The decision-making process for the disposal of any chemical, including this compound, should follow a clear pathway to ensure that all safety and regulatory aspects are considered.
Chemical Waste Disposal Decision Pathway
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Upidosin Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This document provides a comprehensive operational plan for the safe handling and disposal of Upidosin mesylate, focusing on personal protective equipment (PPE) and procedural guidance to minimize exposure and ensure a safe laboratory environment.
Hazard Communication
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary measures outlined below are based on the known hazards of similar mesylate-containing compounds and general best practices for handling potent pharmaceutical agents. Mesylate salts may cause skin, eye, and respiratory tract irritation.[1][2] Ingestion and inhalation should be avoided.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent direct contact and inhalation of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Dispensing (Dry Powder) | - Full-face or half-mask air-purifying respirator (NIOSH-approved) with appropriate particulate filters. - Chemical-resistant disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[4] - Two pairs of chemotherapy-rated, powder-free gloves (outer glove over the gown cuff).[4] - Chemical safety goggles or a full-face shield. |
| Solution Preparation and Handling | - Chemical-resistant disposable gown.[4] - Two pairs of chemotherapy-rated, powder-free gloves.[4] - Chemical safety goggles. |
| General Laboratory Operations | - Laboratory coat. - Single pair of nitrile gloves. - Safety glasses. |
Note: Always wash hands thoroughly before putting on and after removing gloves.[4] Contaminated PPE should be disposed of as hazardous waste.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the work area.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
2. Weighing and Dispensing:
-
Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.
-
Containment: Perform all weighing and dispensing of the powder within a certified chemical fume hood or a balance enclosure.
-
Minimize Dust: Handle the powder carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) to transfer the material.
-
Clean-up: After dispensing, carefully decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
3. Solution Preparation:
-
Solvent Addition: Add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.
-
Mixing: Use a sealed container for mixing or perform the operation in a fume hood.
4. Disposal Plan:
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated into clearly labeled hazardous waste containers.
-
Contaminated Materials: This includes empty stock vials, pipette tips, gloves, gowns, and any other materials that have come into contact with the compound.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical and pharmaceutical waste. Do not allow the product to enter drains.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
